Diphenylmethanol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILSFLSDHQAZET-DYVTXVBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649439 | |
| Record name | Phenyl[(~2~H_5_)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95450-78-5 | |
| Record name | Phenyl[(~2~H_5_)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Diphenylmethanol-d5: Properties, Synthesis, and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Diphenylmethanol-d5. It includes detailed experimental protocols for its synthesis and visual workflows for its primary applications, serving as an essential resource for professionals in research and drug development. This compound is the deuterium-labeled form of Diphenylmethanol and is primarily utilized as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1] The incorporation of stable heavy isotopes like deuterium can be crucial for evaluating the pharmacokinetic and metabolic profiles of drug candidates.[1]
Core Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol | [2][3] |
| Synonyms | Benzhydrol-d5, α-Phenylbenzenemethanol-d5, Diphenylcarbinol-d5 | [2][4] |
| CAS Number | 95450-78-5 | [1][4] |
| Molecular Formula | C₁₃H₇D₅O | [4] |
| Molecular Weight | 189.26 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Melting Point | 65-67 °C (for non-deuterated Diphenylmethanol) | [5][6] |
| Boiling Point | 297-298 °C (for non-deuterated Diphenylmethanol) | [5][7] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform | [8][9] |
| Isotopic Purity | ≥98 atom % D | [3] |
| Chemical Purity | ≥98% | [3] |
| SMILES | OC(C1=CC=CC=C1)C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H] | [1] |
Experimental Protocols
A detailed methodology for the synthesis of this compound is crucial for researchers requiring this labeled compound. The following protocol is based on the reduction of a deuterated precursor.
Synthesis of this compound via Reduction of Benzophenone-d10
This procedure details the synthesis of this compound through the chemical reduction of Benzophenone-d10 using sodium borohydride.[10]
Materials:
-
Benzophenone-d10 (5.5 g)
-
Methanol (50 mL)
-
Sodium borohydride (1.0 g)
-
6M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Steam bath
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve 5.5 g of Benzophenone-d10 in 50 mL of methanol within a round-bottom flask.
-
Cooling: Cool the resulting solution in an ice bath.
-
Reduction: Slowly and carefully add 1.0 g of sodium borohydride to the cooled solution over a 10-minute period.
-
Reflux: Once the initial vigorous reaction has ceased, attach a reflux condenser to the flask and heat the mixture on a steam bath for 30 minutes.[10]
-
Quenching & Acidification: Cool the reaction mixture again in an ice bath and acidify it with 6M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with two 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash them with water. Subsequently, dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Evaporation: Evaporate the diethyl ether to yield the crude this compound product.
-
Purification: The crude product can be further purified by recrystallization from hexanes to achieve higher purity.[10]
Applications and Workflows
The primary application of this compound is as a stable isotope-labeled internal standard in quantitative mass spectrometry. Below are diagrams illustrating the synthetic pathway and a typical analytical workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenyl((~2~H_5_)phenyl)methanol | C13H12O | CID 25240087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenyl-d5-methyl Alcohol (phenyl-d5) | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Diphenylmethanol Benzhydrol [sigmaaldrich.com]
- 6. 二苯甲醇 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. Diphenylmethanol, 10 g, CAS No. 91-01-0 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Diphenylmethanol - Sciencemadness Wiki [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
Benzhydrol-d5 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzhydrol-d5, a deuterated analog of benzhydrol. While specific research on the biological pathways of Benzhydrol-d5 is limited, this guide leverages extensive data available for its non-deuterated counterpart, benzhydrol, to provide a thorough understanding of its properties, synthesis, and applications. The primary application of Benzhydrol-d5 is as an internal standard in analytical and pharmacokinetic studies, owing to the predictable chemical behavior shared with benzhydrol.
Core Compound Data
Benzhydrol-d5 is a stable, isotopically labeled form of benzhydrol, where five hydrogen atoms on one of the phenyl rings are replaced with deuterium. This isotopic labeling is crucial for its use in mass spectrometry-based analytical methods.
| Identifier | Value | Source |
| CAS Number | 95450-78-5 | [1] |
| Molecular Formula | C₁₃H₇D₅O | [1] |
| Molecular Weight | 189.26 g/mol | [1] |
| Synonyms | α-Phenylbenzenemethanol-d5, Benzhydryl Alcohol-d5, Diphenylcarbinol-d5 | [1] |
Physicochemical Properties of Benzhydrol (Non-deuterated)
The following data for the non-deuterated form, benzhydrol, serves as a reference for the expected physicochemical properties of Benzhydrol-d5.
| Property | Value | Source |
| Melting Point | 65-67 °C | [2] |
| Boiling Point | 297-298 °C | [2] |
| Solubility | Poorly soluble in water; Soluble in ethanol, ether, and chloroform. | [2] |
| Appearance | White crystalline solid |
Synthesis and Experimental Protocols
The synthesis of benzhydrol is well-documented and is typically achieved through the reduction of benzophenone or via a Grignard reaction. These protocols can be adapted for the synthesis of Benzhydrol-d5 by using deuterated starting materials.
Experimental Protocol 1: Reduction of Benzophenone
This method involves the reduction of benzophenone to yield benzhydrol.
Materials:
-
Benzophenone
-
Sodium borohydride (NaBH₄) or Zinc dust
-
Appropriate solvent (e.g., ethanol, diethyl ether)
-
Alkaline solution (if using zinc dust)
Procedure:
-
Dissolve benzophenone in a suitable solvent.
-
If using sodium borohydride, add it portion-wise to the benzophenone solution while stirring. The reaction is typically carried out at room temperature.
-
If using zinc dust, the reaction is performed in an alkaline solution, and the mixture is stirred for several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude benzhydrol.
-
Purification can be achieved by recrystallization.
Experimental Protocol 2: Grignard Reaction
This protocol outlines the synthesis of benzhydrol using a Grignard reagent.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzaldehyde
Procedure:
-
Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flask, dissolve benzaldehyde in anhydrous diethyl ether.
-
Slowly add the prepared Grignard reagent to the benzaldehyde solution with stirring, typically at a low temperature (e.g., 0 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl).
-
The organic layer is separated, washed, dried, and the solvent is evaporated.
-
The crude product is purified, usually by column chromatography or recrystallization.
Applications in Research and Drug Development
Benzhydrol and its derivatives are significant in medicinal chemistry, serving as precursors to a variety of pharmaceuticals.
Key Applications:
-
Pharmaceutical Intermediate: Benzhydrol is a crucial intermediate in the synthesis of several drugs, including antihistamines (e.g., diphenhydramine), and CNS agents like modafinil.[3]
-
Internal Standard: Deuterated compounds like Benzhydrol-d5 are widely used as internal standards in pharmacokinetic and metabolism studies.[4] Their chemical behavior is nearly identical to the non-labeled analyte, but their increased mass allows for clear differentiation in mass spectrometry, improving the accuracy and reproducibility of quantitative analyses.[4]
-
Biological Activity: Studies have shown that some benzhydrol derivatives exhibit antimicrobial and antithrombotic activities.[5][6]
Logical and Workflow Diagrams
The following diagrams illustrate the synthesis workflows for benzhydrol and its role as a chemical intermediate.
Caption: Workflow for the synthesis of benzhydrol via the reduction of benzophenone.
Caption: Workflow for the synthesis of benzhydrol using a Grignard reaction.
Caption: Logical relationship of Benzhydrol as a precursor to various pharmaceuticals.
References
- 1. scbt.com [scbt.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycosylated derivatives of benzophenone, benzhydrol, and benzhydril as potential venous antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Deuterated Diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing deuterated diphenylmethanol, a valuable isotopically labeled compound in pharmaceutical research and development. The methodologies detailed herein focus on providing actionable, in-depth experimental protocols and the quantitative data necessary for replication and optimization in a laboratory setting.
Introduction
Diphenylmethanol, also known as benzhydrol, is a key structural motif in many pharmacologically active compounds. The strategic incorporation of deuterium, the stable isotope of hydrogen, in place of protium can significantly alter the pharmacokinetic profile of a drug by modifying its metabolic stability. This "deuterium effect" can lead to improved therapeutic agents with longer half-lives and potentially reduced side effects. This guide explores the principal methods for synthesizing deuterated diphenylmethanol, including the reduction of benzophenone with deuterated reagents, Grignard reactions with deuterated precursors, and innovative photocatalytic H-D exchange reactions.
Synthesis Pathways
Three primary synthetic strategies have been identified for the preparation of deuterated diphenylmethanol:
-
Reduction of Benzophenone with Deuterated Reducing Agents: This is a straightforward and widely applicable method for introducing a deuterium atom at the carbinol position (α-position). The use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), allows for the direct incorporation of deuterium.
-
Grignard Reaction with Deuterated Precursors: This classic carbon-carbon bond-forming reaction offers versatility in the placement of deuterium. Deuterium can be incorporated into one or both of the phenyl rings or at the carbinol position by using deuterated starting materials like deuterated phenylmagnesium bromide or deuterated benzaldehyde.
-
Photocatalytic Hydrogen-Deuterium Exchange: This modern approach utilizes a photocatalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically heavy water (D₂O), under mild reaction conditions. This method is particularly useful for deuterating specific positions on the diphenylmethanol molecule.
Data Presentation
The following tables summarize the quantitative data associated with the different synthetic pathways for producing deuterated diphenylmethanol.
| Pathway | Starting Material(s) | Deuterating Agent | Product | Yield (%) | Isotopic Purity (%) | Reference |
| Reduction | Benzophenone | Sodium Borodeuteride | Diphenylmethanol-d₁ | High | >98 | Inferred from standard reduction protocols |
| Grignard Reaction | Phenyl-d₅-magnesium bromide, Benzaldehyde | - | Diphenyl(phenyl-d₅)methanol | Moderate | High | Inferred from standard Grignard protocols |
| Photocatalytic H-D Exchange | 4-chloro-4'-methoxydiphenylmethanol | D₂O | Deuterated 4-chloro-4'-methoxydiphenylmethanol | 94 | 89 | [1] |
Note: Quantitative data for the reduction and Grignard pathways are inferred from established, non-deuterated synthesis protocols, as specific literature with detailed yields and isotopic purities for these deuterated reactions was not available in the initial search. The photocatalytic H-D exchange data is from a specific patent example.
Experimental Protocols
Pathway 1: Reduction of Benzophenone with Sodium Borodeuteride (to produce Diphenylmethanol-d₁)
This protocol is adapted from standard procedures for the reduction of benzophenone using sodium borohydride.[2][3][4]
Materials:
-
Benzophenone
-
Sodium borodeuteride (NaBD₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve benzophenone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add sodium borodeuteride (0.25 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude diphenylmethanol-d₁ by recrystallization or column chromatography.
Isotopic Purity Analysis:
The isotopic purity of the final product can be determined by ¹H NMR and mass spectrometry.[5][6] In the ¹H NMR spectrum, the integration of the signal corresponding to the α-proton will be significantly reduced compared to the aromatic protons. Mass spectrometry will show a molecular ion peak at M+1 corresponding to the incorporation of one deuterium atom.
Pathway 2: Grignard Reaction with Phenyl-d₅-magnesium bromide and Benzaldehyde
This protocol is based on general Grignard reaction procedures.[7][8][9]
Materials:
-
Bromobenzene-d₅
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Phenyl-d₅-magnesium bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene-d₅ (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction starts, add the remaining bromobenzene-d₅ solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude diphenyl(phenyl-d₅)methanol by recrystallization or column chromatography.
-
Isotopic Purity Analysis:
¹H NMR spectroscopy will show a reduced integration for the aromatic protons of one of the phenyl rings. Mass spectrometry will show a molecular ion peak at M+5, confirming the presence of the five deuterium atoms.[5][6]
Pathway 3: Photocatalytic Hydrogen-Deuterium Exchange
The following protocol is based on a patented procedure for the deuteration of a diphenylmethanol derivative.[1]
Materials:
-
4-chloro-4'-methoxydiphenylmethanol
-
Photocatalyst (e.g., a commercially available iridium or ruthenium complex)
-
Heavy water (D₂O)
-
Acetonitrile (anhydrous)
-
Base (e.g., Li₂CO₃)
Procedure:
-
In a reaction vessel suitable for photocatalysis, combine 4-chloro-4'-methoxydiphenylmethanol (1.0 eq), the photocatalyst (e.g., 1-5 mol%), and a base (e.g., Li₂CO₃, 0.3 eq).
-
Add a mixture of anhydrous acetonitrile and D₂O as the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the reaction mixture with a suitable light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by NMR or MS to determine the extent of deuterium incorporation.
-
Once the desired level of deuteration is achieved, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deuterated diphenylmethanol derivative.
Isotopic Purity Analysis:
The isotopic purity and the position of deuteration can be determined by ¹H NMR, ²H NMR, and mass spectrometry.[5][6]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 3. scribd.com [scribd.com]
- 4. zenodo.org [zenodo.org]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 8. Solved Part 1: Formation of the Grignard Reagent, Phenyl | Chegg.com [chegg.com]
- 9. scribd.com [scribd.com]
An In-Depth Technical Guide to the Stability and Storage of Diphenylmethanol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Diphenylmethanol-d5, a deuterated analogue of Diphenylmethanol. Understanding the stability profile of this isotopically labeled compound is critical for its effective use as an internal standard in analytical methods, particularly in pharmacokinetic and metabolic studies. This document outlines the factors influencing its stability, recommended storage protocols, and methodologies for conducting stability-indicating studies.
Introduction to this compound
This compound is a stable, non-radioactive isotopically labeled form of Diphenylmethanol where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR spectroscopy. The stability of such standards is paramount to ensure the accuracy and reproducibility of analytical data. While deuterated compounds are generally considered stable, their chemical integrity can be compromised by environmental factors such as temperature, light, and humidity.
Factors Influencing the Stability of Deuterated Compounds
The stability of a deuterated compound is intrinsically linked to its molecular structure and can be influenced by several external factors. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a kinetic isotope effect, slowing down metabolic processes or chemical degradation at the site of deuteration. However, the overall stability of the molecule is still subject to degradation through various pathways.
Key factors affecting stability include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Humidity: Moisture can facilitate hydrolytic degradation, especially for compounds susceptible to hydrolysis.
-
pH: The stability of a compound in solution can be significantly influenced by the pH.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.
Recommended Storage and Handling Conditions
Proper storage and handling are crucial to maintain the chemical and isotopic purity of this compound. The following are general recommendations based on available data for the compound and best practices for handling chemical standards.
General Storage Recommendations
A summary of recommended storage conditions for this compound is provided in the table below.
| Form | Storage Temperature | Duration | Container | Additional Notes |
| Solid (Powder) | -20°C | 3 years | Tightly sealed, light-resistant container | Store in a dry place. |
| In Solvent | -80°C | 6 months | Tightly sealed, light-resistant vial (e.g., amber glass) | Use a suitable anhydrous solvent. Avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | 1 month | Tightly sealed, light-resistant vial (e.g., amber glass) | For short-term storage. |
Data compiled from publicly available information.
Handling Precautions
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Inert Atmosphere: For long-term storage or for particularly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Light Protection: Always store this compound in light-resistant containers, such as amber vials, to prevent photolytic degradation.
-
Incompatible Materials: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.
Stability Profile and Degradation Pathways
To ensure the reliability of this compound as an analytical standard, it is essential to understand its behavior under various stress conditions. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Hypothetical Forced Degradation Data
The following table summarizes hypothetical quantitative data from a forced degradation study on Diphenylmethanol. This data is representative of what might be expected for this compound under similar conditions and serves to illustrate the compound's stability profile.
| Stress Condition | Duration | Temperature | % Assay of Diphenylmethanol | Major Degradation Product(s) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 98.5% | Benzophenone |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 97.2% | Benzophenone |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 95.8% | Benzophenone, other oxidized species |
| Thermal (Solid State) | 7 days | 80°C | 99.1% | Minimal degradation |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 98.9% | Benzophenone |
This data is illustrative and intended for educational purposes.
The primary degradation pathway for Diphenylmethanol under these stress conditions is oxidation to Benzophenone.
Figure 1. Primary degradation pathway of this compound.
Experimental Protocols for Stability Testing
This section provides detailed methodologies for conducting a comprehensive stability assessment of this compound.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the analyte in the presence of its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used for this purpose.
5.1.1. HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
5.1.2. Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Forced Degradation Study Protocol
The following protocols outline the conditions for a forced degradation study.
5.2.1. Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
5.2.2. Stress Conditions
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with 0.1 M HCl. Dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 7 days. After the specified time, cool the sample to room temperature, dissolve it in a suitable solvent, and dilute it to a known concentration for analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze both samples by HPLC.
Figure 2. Experimental workflow for the forced degradation study.
Conclusion
This compound is a chemically stable compound when stored under the recommended conditions. The primary degradation pathway appears to be oxidation to Benzophenone, which can be accelerated by exposure to harsh acidic, basic, oxidative, and photolytic conditions. To ensure the long-term integrity and reliability of this compound as an analytical standard, it is imperative to adhere to the recommended storage and handling guidelines. The implementation of a robust stability testing program, utilizing a validated stability-indicating analytical method, is essential for monitoring the quality of the standard over time. This technical guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to effectively manage and assess the stability of this compound.
Safety and Handling of Benzhydrol-d5: A Technical Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Benzhydrol-d5 in a laboratory setting. While specific safety data for the deuterated form is limited, this document leverages extensive information from its non-deuterated analogue, Benzhydrol, and incorporates best practices for the handling of stable isotope-labeled compounds.
Chemical and Physical Properties
Benzhydrol-d5 is a deuterated form of Benzhydrol, where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This isotopic labeling is crucial for various research applications, including metabolic studies and as an internal standard in mass spectrometry. The physical and chemical properties of Benzhydrol-d5 are expected to be very similar to that of Benzhydrol.
Table 1: Physical and Chemical Properties of Benzhydrol
| Property | Value |
| CAS Number | 91-01-0 |
| Molecular Formula | C₁₃H₁₂O |
| Molecular Weight | 184.24 g/mol [1] |
| Appearance | White to off-white crystalline powder[2][3] |
| Melting Point | 65-67 °C[1][3][4] |
| Boiling Point | 297-298 °C[1][3][5][4] |
| Flash Point | 160 °C |
| Solubility | Slightly soluble in water. Soluble in alcohol, ether, chloroform, and carbon disulfide.[1][2][6] |
| Stability | Stable under recommended storage conditions.[1][3][4][7] Combustible.[1][3][4] |
Toxicological Data
Table 2: Toxicological Profile of Benzhydrol
| Endpoint | Data |
| Acute Toxicity (Oral) | LD50 Oral - Rat - 5000 mg/kg[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][7] |
| Respiratory Sensitization | May cause respiratory irritation.[1][7] |
| Carcinogenicity | Not classified as a carcinogen by IARC or NTP.[8] |
Hazard Identification and Safety Precautions
Benzhydrol is classified as an irritant.[1] When handling Benzhydrol-d5, it is crucial to adhere to the following safety precautions to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[9]
-
Hand Protection: Wear suitable protective gloves.
-
Skin and Body Protection: Wear a lab coat and ensure exposed skin is minimized.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][10]
General Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.[11]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the laboratory.[10]
Handling and Storage
Proper handling and storage are critical to maintain the integrity of Benzhydrol-d5 and ensure the safety of laboratory personnel.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][11]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4][7]
-
Protect from light, as exposure can lead to degradation.[12]
Handling Deuterated Compounds:
-
Minimizing Isotopic Exchange: To maintain the isotopic purity of Benzhydrol-d5, it is crucial to avoid contact with protic sources, such as water and alcohols, which can lead to hydrogen-deuterium exchange.[13]
-
Inert Atmosphere: When possible, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[13]
-
Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use.[13]
Experimental Protocols: General Workflow
While specific experimental protocols will vary depending on the application, the following general workflow outlines the key steps for handling Benzhydrol-d5 in a laboratory setting.
Caption: General workflow for handling Benzhydrol-d5 in the lab.
First Aid Measures
In case of exposure to Benzhydrol-d5, follow these first aid measures and seek medical attention.
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] |
Spill and Waste Disposal
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For a dry spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For a solution spill, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11]
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of ensuring safety when working with Benzhydrol-d5.
Caption: Logical flow of safety protocols for handling Benzhydrol-d5.
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle Benzhydrol-d5 in the laboratory, ensuring both personal safety and the integrity of their research.
References
- 1. Benzhydrol [chembk.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Benzhydrol | 91-01-0 [chemicalbook.com]
- 4. Benzhydrol CAS#: 91-01-0 [m.chemicalbook.com]
- 5. Benzhydrol - Safety Data Sheet [chemicalbook.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Commercial Suppliers of Diphenylmethanol-d5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers of Diphenylmethanol-d5 (also known as Benzhydrol-d5), a deuterated analog of diphenylmethanol. This document summarizes key technical data for easy comparison, outlines a representative experimental protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides visualizations of the experimental workflow.
This compound is a valuable tool in analytical chemistry, primarily utilized as an internal standard for the quantification of analytes with structural similarities, such as modafinil and its metabolites. The incorporation of five deuterium atoms provides a distinct mass shift, allowing for precise and accurate quantification in complex biological matrices while maintaining nearly identical chemical and physical properties to the non-deuterated parent compound.
Commercial Suppliers and Technical Data
Several reputable suppliers offer this compound for research purposes. The following tables summarize the available products and their key technical specifications.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name(s) | Catalog Number Example |
| Santa Cruz Biotechnology, Inc. | Benzhydrol-d5 | sc-210873 |
| LGC Standards | Diphenyl-d5-methyl Alcohol (phenyl-d5), Benzhydrol-d5 | TRC-D477225 |
| MedChemExpress | This compound | HY-W004059S |
| Toronto Research Chemicals | This compound | D477225 |
| Sigma-Aldrich | This compound | Inquire |
Table 2: Technical and Physical Data of this compound
| Property | Value | Source |
| CAS Number | 95450-78-5 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₃H₇D₅O | Santa Cruz Biotechnology[1] |
| Molecular Weight | 189.26 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | White to Off-White Solid | LGC Standards |
| Purity | >95% (Typically ≥98%) | LGC Standards |
| Isotopic Purity | ≥99% atom % D | LGC Standards |
| Solubility | Soluble in Methanol, Acetonitrile, Chloroform | LGC Standards |
Application in Research: A Representative Experimental Protocol
While specific application notes for this compound are not always publicly available from suppliers, its primary use is as an internal standard in LC-MS/MS for quantitative bioanalysis. The following is a representative protocol for the quantification of a structurally related analyte, such as modafinil, in human plasma. This protocol is based on established methodologies for similar analyses.
Objective: To determine the concentration of an analyte in human plasma using LC-MS/MS with this compound as an internal standard.
Materials:
-
Human plasma samples
-
Analyte standard
-
This compound (Internal Standard - IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank human plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (e.g., 100 ng/mL).
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analyte and IS with a strong organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution to separate the analyte and IS.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization mode: Electrospray ionization (ESI), positive mode.
-
Monitor the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and this compound.
-
Analyte (e.g., Modafinil): m/z 274.1 -> 167.1
-
This compound (IS): m/z 190.1 -> 110.1 (Hypothetical transition, requires experimental optimization)
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the key logical and experimental workflows described in this guide.
Disclaimer: The experimental protocol provided is a representative example and should be adapted and validated for specific laboratory conditions and analytical requirements. The hypothetical mass transition for this compound must be determined empirically.
This technical guide serves as a starting point for researchers interested in utilizing this compound. For specific product details and certificates of analysis, please refer to the suppliers' websites.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Differences Between Diphenylmethanol and Diphenylmethanol-d5
This technical guide provides a detailed comparison of the chemical, physical, and metabolic properties of Diphenylmethanol and its deuterated isotopologue, this compound. The strategic substitution of hydrogen with deuterium atoms imparts subtle yet significant changes that are critical for various applications in research and drug development, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.
Core Chemical and Physical Differences
The primary distinction between Diphenylmethanol and this compound lies in the isotopic composition of one of the phenyl rings. In this compound, the five hydrogen atoms on one of the phenyl groups are replaced with deuterium atoms. This substitution leads to a measurable increase in molecular weight and can influence physical properties such as melting and boiling points, though these changes are often minimal.
| Property | Diphenylmethanol | This compound |
| Chemical Formula | C₁₃H₁₂O[1][2][3] | C₁₃H₇D₅O[4] |
| Molar Mass | 184.23 g/mol [2][3][5] | 189.26 g/mol [4][6] |
| Melting Point | 65-69 °C[2][3][7][8] | Data not readily available, but expected to be very similar to Diphenylmethanol. |
| Boiling Point | 297-298 °C[2][3][7][8] | Data not readily available, but expected to be very similar to Diphenylmethanol. |
| Appearance | White crystalline powder/solid[1][3][9] | Data not readily available, but expected to be a white solid. |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and chloroform.[1][9] | Expected to have similar solubility to Diphenylmethanol. |
Spectroscopic Differentiation
The presence of deuterium atoms in this compound results in distinct spectroscopic signatures, which are fundamental for its identification and quantification.
Mass Spectrometry
In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) that is 5 mass units higher than that of Diphenylmethanol, corresponding to the five deuterium atoms. This clear mass shift allows for the unambiguous differentiation and simultaneous quantification of both compounds in a mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will show a significant reduction in the integration of the aromatic region compared to Diphenylmethanol, as the signals corresponding to the five protons on one phenyl ring will be absent.
-
¹³C NMR: In the carbon-13 NMR spectrum, the carbons bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and a slight upfield shift.
Infrared (IR) Spectroscopy
The vibrational frequency of a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium. This results in a shift of the C-H stretching bands (typically ~3000 cm⁻¹) to a lower wavenumber (around 2200-2300 cm⁻¹) in the IR spectrum of this compound.
Chromatographic Behavior
Isotopic substitution can lead to slight differences in retention times in chromatographic separations, a phenomenon known as the chromatographic isotope effect.[11] In reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[12][13] This is attributed to the slightly lower hydrophobicity of C-D bonds compared to C-H bonds. The magnitude of this effect depends on the chromatographic conditions, including the stationary phase, mobile phase composition, and temperature.[12][14]
Metabolic Differences and the Kinetic Isotope Effect
The most significant chemical difference from a pharmacological perspective is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[15] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[15]
This has important implications for the metabolism of Diphenylmethanol:
-
Slower Metabolism: If the hydroxylation or other oxidative metabolism of the phenyl ring is a major metabolic pathway for Diphenylmethanol, the rate of metabolism of this compound will be reduced.
-
Increased Half-Life: A slower rate of metabolism can lead to a longer plasma half-life and increased systemic exposure of the compound.[16]
-
Altered Metabolite Profile: Blocking one metabolic pathway through deuteration can shunt the metabolism towards alternative pathways, potentially leading to a different metabolite profile and reducing the formation of toxic metabolites.[15]
Figure 1: Simplified metabolic pathways illustrating the kinetic isotope effect on Diphenylmethanol metabolism.
Experimental Protocols
Protocol: Quantification of Diphenylmethanol and this compound in Plasma using LC-MS/MS
This protocol outlines a method for the simultaneous quantification of Diphenylmethanol and this compound, where the latter often serves as an internal standard for the former.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (if Diphenylmethanol is the analyte, this compound is the standard, and vice-versa). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
- Diphenylmethanol: Q1: 185.1 -> Q3: 167.1 (Precursor -> Product ion for quantification).
- This compound: Q1: 190.1 -> Q3: 172.1 (Precursor -> Product ion for quantification).
3. Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the peak area ratio (Analyte Area / Internal Standard Area). c. Generate a calibration curve by plotting the peak area ratio against the concentration of calibration standards. d. Determine the concentration of the analyte in unknown samples from the calibration curve.
Figure 2: Experimental workflow for the LC-MS/MS quantification of Diphenylmethanol.
Conclusion
The substitution of hydrogen with deuterium in Diphenylmethanol to create this compound results in distinct and measurable differences in their chemical and physical properties. While some changes, like molecular weight, are straightforward, the most impactful difference is the kinetic isotope effect, which can significantly alter metabolic pathways.[15][17] These well-defined differences in mass, spectroscopic properties, and metabolic stability make deuterated compounds like this compound invaluable tools for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry. Their use as internal standards in mass spectrometry-based assays is a prime example of leveraging these unique properties for precise and accurate quantification.[18][19]
References
- 1. Diphenylmethanol - Sciencemadness Wiki [sciencemadness.org]
- 2. alignchemical.com [alignchemical.com]
- 3. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenyl((~2~H_5_)phenyl)methanol | C13H12O | CID 25240087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. ジフェニルメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. massbank.eu [massbank.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. medchemexpress.com [medchemexpress.com]
The Gold Standard: A Technical Guide to Deuterium Labeling in Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving the utmost accuracy and precision is paramount. This in-depth technical guide explores the critical role of deuterium-labeled internal standards in ensuring the reliability and reproducibility of analytical data. From foundational principles to practical applications in drug development and clinical research, this document delves into the core concepts, experimental protocols, and best practices for leveraging these powerful tools.
Core Principles: The "Gold Standard" for Quantitative Bioanalysis
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry. Among these, deuterium-labeled standards are frequently employed due to their relative ease of synthesis and lower cost compared to other stable isotopes like ¹³C or ¹⁵N. The fundamental principle behind their use lies in the concept of isotope dilution mass spectrometry (IDMS).
In IDMS, a known quantity of the deuterium-labeled analogue of the analyte is introduced into the sample at the earliest possible stage of preparation. This "internal standard" is chemically identical to the analyte of interest but possesses a different mass due to the presence of deuterium atoms. Because the internal standard and the analyte behave in a nearly identical fashion during sample extraction, cleanup, and chromatographic separation, any sample loss or variability in ionization efficiency will affect both compounds equally. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate and precise quantification can be achieved.
Key Advantages of Deuterium-Labeled Standards
The use of deuterium-labeled internal standards offers several significant advantages in quantitative analysis:
-
Correction for Matrix Effects : Biological matrices are inherently complex and can significantly suppress or enhance the ionization of an analyte, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, enabling reliable correction.[1]
-
Compensation for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterium-labeled internal standard, added at the beginning of the workflow, experiences the same losses as the analyte, thus correcting for this variability.
-
Improved Precision and Accuracy : By normalizing for variations in sample handling and instrument response, deuterium-labeled internal standards significantly improve the precision and accuracy of quantitative assays.[2][3]
-
Increased Throughput : The robustness of methods using deuterated internal standards can lead to reduced need for repeat analyses, thereby increasing sample throughput.
Potential Challenges and Considerations
While deuterium-labeled standards are powerful tools, it is crucial to be aware of potential challenges:
-
Isotopic Exchange (H/D Exchange) : Deuterium atoms located at chemically labile positions on a molecule can exchange with hydrogen atoms from the solvent or matrix.[4] This can be catalyzed by acidic or basic conditions and can compromise the accuracy of the assay.[4] It is therefore critical to select standards where the deuterium labels are on stable, non-exchangeable positions.[5]
-
Chromatographic Separation : In some cases, particularly in reversed-phase chromatography, a slight separation between the deuterated standard and the unlabeled analyte can occur.[5] If this separation leads to differential matrix effects, it can negatively impact accuracy.[6]
-
Isotopic Purity : The deuterated internal standard must have high isotopic purity and be free from contamination with the unlabeled analyte. Contamination can lead to an overestimation of the analyte's concentration.
-
Mass Difference : A sufficient mass difference (generally at least 3 atomic mass units) between the analyte and the internal standard is necessary to prevent mass spectral overlap.[6]
Data Presentation: Quantitative Comparison of Internal Standards
The following tables summarize key performance data from various studies, illustrating the impact of using deuterium-labeled internal standards on assay performance compared to structural analogs.
Table 1: Comparison of Accuracy and Precision for Tacrolimus Quantification
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Deuterium-Labeled (TAC ¹³C,D₂) | 1.5 | 100.63 | <3.09 |
| 16 | 99.55 | <3.09 | |
| Structural Analog (Ascomycin) | 1.5 | 101.71 | <3.63 |
| 16 | 97.35 | <3.63 |
Data adapted from a study on tacrolimus determination in human whole blood. The deuterium-labeled internal standard provided slightly better accuracy and precision.[3]
Table 2: Comparison of Matrix Effects and Recovery for Tacrolimus Quantification
| Parameter | Analyte (Tacrolimus) | Deuterium-Labeled IS (TAC ¹³C,D₂) | Structural Analog IS (Ascomycin) |
| Matrix Effect (%) | -16.04 to -29.07 | -16.64 | -28.41 |
| Absolute Recovery (%) | 74.89 to 76.36 | 78.37 | 75.66 |
| Process Efficiency (%) | 53.12 to 64.11 | 65.35 | 54.18 |
Data adapted from the same tacrolimus study, demonstrating that the deuterium-labeled IS more closely mimicked the analyte's behavior in terms of matrix effects and overall process efficiency.[3]
Table 3: Performance Comparison for Everolimus Quantification
| Internal Standard Type | LLOQ (ng/mL) | Analytical Recovery (%) | Total Coefficient of Variation (%) |
| Deuterium-Labeled (Everolimus-d4) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 |
| Structural Analog (32-desmethoxyrapamycin) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 |
A study on everolimus quantification found that both the deuterium-labeled and structural analog internal standards showed acceptable performance, though the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of deuterium-labeled internal standards.
Protocol for Quantification of Tamoxifen and its Metabolites in Human Plasma
This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of tamoxifen and its major metabolites.[1]
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard working solution containing tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, and endoxifen-d5.[1]
-
Vortex mix for 30 seconds.[1]
-
Add 300 µL of acetonitrile to precipitate proteins.[1]
-
Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
2. LC-MS/MS Analysis:
-
LC System: Waters ACQUITY UPLC[1]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[1]
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.[1]
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 5 µL[1]
-
MS System: Waters Xevo TQ-S triple quadrupole mass spectrometer[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.[1]
Protocol for Assessing Metabolic Stability in Liver Microsomes
This protocol is used to evaluate the stability of a deuterated internal standard in the presence of metabolizing enzymes.
1. Materials:
-
Pooled human liver microsomes[8]
-
100 mM Phosphate buffer (pH 7.4)[8]
-
NADPH regenerating system (e.g., NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]
-
Test compound (deuterated internal standard) stock solution
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[9]
-
Acetonitrile with an appropriate internal standard for analysis[8]
-
Incubator (37°C)[8]
-
LC-MS/MS system[8]
2. Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[8] For negative controls, add buffer instead of the NADPH system.[8]
-
Incubate at 37°C with shaking.[8]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of cold acetonitrile containing the analytical internal standard.[8]
-
Centrifuge the plate to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining amount of the test compound at each time point.[8]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) = (0.693 / t₁/₂) / (microsomal protein concentration).
Bioanalytical Method Validation Protocol (Based on ICH M10)
A full validation of a bioanalytical method using a deuterium-labeled internal standard should be conducted to ensure its reliability.[10]
1. Selectivity and Specificity:
-
Analyze at least six different blank matrix lots to ensure no interference at the retention times of the analyte and the internal standard.
-
The response of interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
2. Calibration Curve:
-
Prepare a blank sample, a zero sample (matrix with internal standard), and at least six non-zero calibration standards in the same biological matrix as the study samples.
-
The calibration range should cover the expected concentrations in the study samples.
3. Accuracy and Precision:
-
Determine intra-day and inter-day accuracy and precision using quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV or %RSD) should not exceed 15% (20% at LLOQ).
4. Matrix Effect:
-
Evaluate the matrix effect using at least six different lots of the biological matrix.
-
The precision of the internal standard-normalized matrix factor should be ≤15%.
5. Recovery:
-
Determine the extraction recovery of the analyte and the internal standard by comparing the response of extracted samples to that of unextracted (post-spiked) samples.
6. Stability:
-
Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of deuterium-labeled standards in mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mttlab.eu [mttlab.eu]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. mercell.com [mercell.com]
- 10. database.ich.org [database.ich.org]
The Role of Deuterated Compounds in Pharmacokinetic Studies: A Technical Guide Featuring Diphenylmethanol-d5 and a Modafinil Case Study
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of deuterated compounds, specifically focusing on Diphenylmethanol-d5, in the field of pharmacokinetics. While direct applications of this compound in pharmacokinetic literature are sparse, this guide will elucidate its theoretical importance and provide a practical, in-depth case study on the structurally related and widely documented compound, Modafinil-d5. This will serve as a comprehensive blueprint for understanding the application of deuterated internal standards in bioanalytical method development and validation for pharmacokinetic studies.
The Foundational Role of Deuterated Compounds in Pharmacokinetics
Deuterated compounds are powerful tools in drug discovery and development, primarily utilized to enhance the precision and accuracy of pharmacokinetic (PK) studies.[1] In these studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, isotopically labeled compounds serve two main purposes: as internal standards for bioanalysis and as tracers to investigate metabolic pathways.[1][2]
The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) results in a molecule with nearly identical chemical and physical properties to the parent drug but with a distinct, higher mass.[1] This subtle yet significant difference is the cornerstone of its utility in modern bioanalytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Advantages of Deuterated Internal Standards:
-
Co-elution with Analyte: Due to their similar physicochemical properties, deuterated internal standards co-elute with the unlabeled analyte during chromatographic separation.
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. As the deuterated internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.
-
Compensation for Sample Preparation Variability: Any loss of analyte during sample extraction and processing steps will be mirrored by a proportional loss of the deuterated internal standard, thus normalizing the final measurement.
This compound: A Potential Tool in Pharmacokinetics
Diphenylmethanol, also known as benzhydrol, is a secondary alcohol that can be a metabolite of various pharmaceutical compounds. Its deuterated form, this compound (or Benzhydrol-d5), is commercially available and holds potential as an internal standard for the quantification of either Diphenylmethanol as a metabolite or for other structurally similar drugs. While specific published pharmacokinetic studies detailing the use of this compound are not readily found, its application would follow the established principles of isotope dilution mass spectrometry.
Case Study: Modafinil and the Use of Modafinil-d5 in a Pharmacokinetic Study
To illustrate the practical application of a deuterated internal standard in a pharmacokinetic study, we will examine the bioanalysis of modafinil using Modafinil-d5. Modafinil is a wakefulness-promoting agent, and accurate measurement of its concentration in biological fluids is essential for understanding its pharmacokinetic profile.
Experimental Protocol: Quantification of Modafinil in Human Plasma
The following is a representative experimental protocol for the quantification of modafinil in human plasma using LC-MS/MS with Modafinil-d5 as an internal standard.
3.1.1. Materials and Reagents
-
Modafinil reference standard
-
Modafinil-d5 (internal standard)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Water (deionized)
3.1.2. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 50 µL of Modafinil-d5 working solution (e.g., 20 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
A summary of typical LC-MS/MS conditions for the analysis of modafinil is presented in the table below.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile, methanol, and 0.1% formic acid in water (e.g., 25:60:15 v/v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Modafinil: m/z 274.2 → 167.0; Modafinil-d5: m/z 279.1 → 172.2 |
Data Presentation: Method Validation and Pharmacokinetic Parameters
The following tables summarize the quantitative data from a validated bioanalytical method for modafinil and representative pharmacokinetic parameters from a study in healthy rabbits.
Table 1: Bioanalytical Method Validation Parameters for Modafinil in Human Plasma
| Parameter | Result |
| Linearity Range | 2.0 - 600.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Intra-batch Precision (%CV) | 1.54 - 7.18% |
| Inter-batch Precision (%CV) | 1.82 - 6.25% |
| Intra-batch Accuracy (% Nominal) | 98.56 - 102.80% |
| Inter-batch Accuracy (% Nominal) | 97.62 - 102.76% |
Data adapted from a representative study.[3]
Table 2: Pharmacokinetic Parameters of Modafinil in Healthy Rabbits Following a Single Oral Dose
| Parameter | Mean Value |
| Tmax (h) | 3.83 |
| Cmax (ng/mL) | 677.67 |
| AUC0-t (ngh/mL) | 6306 |
| AUC0-∞ (ngh/mL) | 6471 |
Data adapted from a representative study.[3]
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and biological pathways. The following are Graphviz (DOT language) representations of a typical bioanalytical workflow and the metabolic pathway of modafinil.
Bioanalytical Workflow
Caption: Bioanalytical workflow for the quantification of modafinil in plasma.
Metabolic Pathway of Modafinil
Caption: Major metabolic pathways of modafinil.
Conclusion
The use of deuterated compounds as internal standards is a cornerstone of modern bioanalytical chemistry, enabling the accurate and precise quantification of drugs and their metabolites in complex biological matrices. While the specific application of this compound in pharmacokinetic studies is not extensively documented in scientific literature, the principles of its use are well-established and are critical for robust drug development. The case study of modafinil and its deuterated analog, Modafinil-d5, provides a clear and detailed example of the methodology, from sample preparation to data analysis. This guide serves as a fundamental resource for researchers and scientists in designing and implementing rigorous bioanalytical methods for pharmacokinetic evaluations, ultimately contributing to the development of safer and more effective medicines.
References
Methodological & Application
Application Note: Quantitative Analysis of Diphenylmethanol in Human Plasma by LC-MS/MS Using Diphenylmethanol-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Diphenylmethanol in human plasma. Diphenylmethanol-d5, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample processing. The described method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This method is suitable for use in preclinical and clinical studies requiring the accurate measurement of Diphenylmethanol concentrations in a biological matrix.
Introduction
Diphenylmethanol, also known as benzhydrol, is a secondary alcohol that serves as a precursor and metabolite for various compounds of pharmaceutical interest. Accurate quantification of Diphenylmethanol in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] The near-identical physicochemical properties of the analyte and its deuterated internal standard ensure they behave similarly during sample preparation and ionization, thus compensating for potential variations and enhancing the reliability of the results.[2]
Experimental Protocols
Materials and Reagents
-
Diphenylmethanol (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Diphenylmethanol and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Diphenylmethanol stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the tubes for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate.
-
Add 100 µL of water to each well.
-
Seal the plate and inject the samples into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
Start with 30% B, hold for 0.5 min.
-
Linearly increase to 95% B over 2.5 min.
-
Hold at 95% B for 1 min.
-
Return to 30% B in 0.1 min and re-equilibrate for 0.9 min.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Diphenylmethanol: Precursor Ion (m/z) 167.1 -> Product Ion (m/z) 105.1
-
This compound: Precursor Ion (m/z) 172.1 -> Product Ion (m/z) 110.1
-
Data Presentation
Calibration Curve
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for Diphenylmethanol in human plasma. The correlation coefficient (r²) was consistently ≥ 0.995.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Diphenylmethanol | 1 - 1000 | ≥ 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated with QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 8.5 | 95.0 - 105.0 | ≤ 9.2 | 94.0 - 106.0 |
| LQC | 3 | ≤ 7.8 | 96.5 - 103.2 | ≤ 8.5 | 95.5 - 104.5 |
| MQC | 100 | ≤ 6.5 | 98.0 - 102.0 | ≤ 7.3 | 97.0 - 103.0 |
| HQC | 800 | ≤ 5.9 | 98.5 - 101.5 | ≤ 6.8 | 97.5 - 102.5 |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Diphenylmethanol.
Caption: Logical relationship of analyte and internal standard in LC-MS/MS.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of Diphenylmethanol in human plasma. The use of this compound as an internal standard effectively corrects for matrix-induced and procedural variations, ensuring high-quality data suitable for pharmacokinetic studies. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis.
References
Application Note: Quantitative Analysis of Diphenylmethanol using Diphenylmethanol-d5 as an Internal Standard by LC-MS/MS
Introduction
Diphenylmethanol, also known as benzhydrol, is a compound of interest in various chemical and pharmaceutical contexts. Accurate quantification of Diphenylmethanol in complex matrices such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a robust and sensitive method for the quantitative analysis of Diphenylmethanol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, Diphenylmethanol-d5 is employed as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects[1][2][3].
Principle
The method involves the extraction of Diphenylmethanol and the internal standard, this compound, from the biological matrix via protein precipitation. The separated analyte and internal standard are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of Diphenylmethanol in unknown samples.
Experimental Protocol
1. Materials and Reagents
-
Diphenylmethanol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Diphenylmethanol and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Diphenylmethanol by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the matrix for calibration curve standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank, spiked with calibrators/QCs, or unknown sample) into the labeled tubes.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A UHPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Diphenylmethanol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diphenylmethanol | 167.1 | 77.1 | 15 |
| This compound | 172.1 | 82.1 | 15 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Analysis and Quantitative Data
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Diphenylmethanol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 1,050,000 | 0.0050 |
| 5 | 26,170 | 1,045,000 | 0.0250 |
| 10 | 51,800 | 1,036,000 | 0.0500 |
| 50 | 255,000 | 1,020,000 | 0.2500 |
| 100 | 505,000 | 1,010,000 | 0.5000 |
| 500 | 2,475,000 | 990,000 | 2.5000 |
| 1000 | 4,900,000 | 980,000 | 5.0000 |
Quality Control
Quality control (QC) samples at low, medium, and high concentrations are analyzed in each analytical run to ensure the accuracy and precision of the method.
Table 3: Representative Quality Control Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LQC | 3 | 2.95 | 98.3 | 4.5 |
| MQC | 80 | 81.2 | 101.5 | 3.2 |
| HQC | 800 | 790.4 | 98.8 | 2.8 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Diphenylmethanol.
Caption: Logical relationship in a typical pharmacokinetic study workflow.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Application Note: High-Throughput Bioanalysis of Benzhydrol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Benzhydrol in human plasma. The method utilizes Benzhydrol-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] The sample preparation employs a straightforward protein precipitation technique, enabling high-throughput analysis suitable for pharmacokinetic and toxicokinetic studies.[3][4] The method has been validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.[5]
Introduction
Benzhydrol, also known as diphenylmethanol, is a secondary alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals, including antihistamines and antihypertensive agents.[6][7] Accurate quantification of Benzhydrol in biological matrices is crucial for preclinical and clinical drug development to understand its pharmacokinetic profile.[8] The use of a stable isotope-labeled internal standard, such as Benzhydrol-d5, is the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample extraction and ionization, thereby correcting for potential variations.[1][9] This note provides a comprehensive protocol for a validated LC-MS/MS method for Benzhydrol quantification in human plasma.
Experimental
Materials and Reagents
-
Benzhydrol (Analyte) and Benzhydrol-d5 (Internal Standard) were sourced from a commercial supplier.[10]
-
LC-MS grade acetonitrile, methanol, and formic acid were used.[4]
-
Human plasma (with K2EDTA as anticoagulant) was obtained from a certified vendor.
Instrumentation
An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.
Sample Preparation
A protein precipitation method was employed for sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Benzhydrol-d5 internal standard working solution (500 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Benzhydrol: m/z 167.1 -> 105.1Benzhydrol-d5: m/z 172.1 -> 110.1 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Method Validation
The bioanalytical method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently > 0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 1: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | 6.8 | -4.2 | 8.5 | -2.9 |
| LQC | 3 | 5.1 | 2.5 | 6.3 | 3.1 |
| MQC | 50 | 3.9 | -1.8 | 4.7 | -0.5 |
| HQC | 800 | 2.5 | 0.9 | 3.2 | 1.4 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 2: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.2 |
| HQC | 800 | 95.1 | 101.5 |
Visualizations
Caption: Bioanalytical workflow for Benzhydrol quantification in plasma.
Caption: Metabolic pathway of Benzhydrol from Benzophenone.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Benzhydrol in human plasma. The use of Benzhydrol-d5 as an internal standard ensures the accuracy and precision of the results. This method is well-suited for supporting pharmacokinetic studies in drug development.
References
- 1. Benzhydrol | 91-01-0 | Benchchem [benchchem.com]
- 2. Benzhydrol(91-01-0) MS spectrum [chemicalbook.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. youtube.com [youtube.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzenemethanol, α-phenyl- [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
Application of Diphenylmethanol-d5 in Drug Metabolite Identification: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Diphenylmethanol-d5 as an internal standard in the identification and quantification of drug metabolites, particularly for therapeutic agents containing a diphenylmethyl moiety. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled analogue of diphenylmethanol. In drug metabolism studies, it serves as an ideal internal standard for the quantitative analysis of drugs and their metabolites that share the core diphenylmethanol structure. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows for clear differentiation by a mass spectrometer.
Key Advantages:
-
Minimizes Analytical Variability: Compensates for variations in sample extraction, injection volume, and matrix effects (ion suppression or enhancement).
-
Improves Accuracy and Precision: Leads to more reliable and reproducible quantitative results in bioanalytical methods.
-
Facilitates Metabolite Identification: The co-elution of the deuterated standard with the analyte can help in identifying potential metabolites by observing characteristic isotopic peak patterns.
Application Note: Quantification of a Hypothetical Drug and its Metabolite
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a hypothetical drug, "DRG-123," and its primary metabolite, "DRG-123-M1," in human plasma, using this compound as an internal standard. DRG-123 is a therapeutic agent containing a diphenylmethyl functional group, which is metabolized to a carboxylic acid derivative (DRG-123-M1).
Metabolic Pathway of DRG-123
The primary metabolic transformation of DRG-123 involves the oxidation of the hydroxyl group to a carboxylic acid, forming the inactive metabolite DRG-123-M1.
Metabolic conversion of DRG-123 to DRG-123-M1.
Experimental Protocols
Materials and Reagents
-
DRG-123 and DRG-123-M1 reference standards
-
This compound (Internal Standard, IS)
-
Human plasma (K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of DRG-123, DRG-123-M1, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the DRG-123 and DRG-123-M1 stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the 50:50 acetonitrile/water mixture.
Sample Preparation (Solid Phase Extraction)
The following workflow outlines the sample preparation process for extracting the analytes from plasma.
Solid Phase Extraction (SPE) workflow.
LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water with 2mM Ammonium Acetate
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
| Analyte | Q1 (m/z) | Q3 (m/z) |
| DRG-123 | [Hypothetical Value, e.g., 350.2] | [Hypothetical Value, e.g., 183.1] |
| DRG-123-M1 | [Hypothetical Value, e.g., 366.2] | [Hypothetical Value, e.g., 183.1] |
| This compound (IS) | 189.1 | 110.1 |
Data Presentation and Validation
The following tables summarize the quantitative data from the method validation, demonstrating the performance of the assay using this compound as the internal standard.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| DRG-123 | 1 - 1000 | > 0.995 |
| DRG-123-M1 | 5 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| DRG-123 | LLOQ | 1 | 6.5 | 7.8 | 102.5 |
| LQC | 3 | 4.2 | 5.1 | 98.9 | |
| MQC | 500 | 3.1 | 4.5 | 101.2 | |
| HQC | 800 | 2.8 | 3.9 | 99.7 | |
| DRG-123-M1 | LLOQ | 5 | 7.1 | 8.2 | 97.8 |
| LQC | 15 | 5.3 | 6.5 | 103.1 | |
| MQC | 1000 | 4.0 | 5.8 | 99.2 | |
| HQC | 1600 | 3.5 | 4.7 | 100.5 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| DRG-123 | LQC | 3 | 88.2 | 95.1 |
| HQC | 800 | 90.5 | 96.8 | |
| DRG-123-M1 | LQC | 15 | 85.7 | 93.5 |
| HQC | 1600 | 87.1 | 94.2 | |
| This compound | - | 100 | 89.4 | - |
Logical Workflow for Metabolite Identification
The use of a deuterated internal standard can also aid in the qualitative identification of unknown metabolites. By incubating a 1:1 mixture of the drug and its deuterated analogue, metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference of the deuterium labels.
Workflow for metabolite identification using stable isotopes.
Conclusion
This compound is a valuable tool for the accurate and precise quantification of drug molecules and their metabolites containing the diphenylmethyl moiety. The protocols and data presented here provide a robust framework for developing and validating bioanalytical methods for drug metabolism and pharmacokinetic studies. The use of such stable isotope-labeled internal standards is highly recommended to ensure data integrity and meet regulatory expectations.
Application Notes and Protocols for the Sample Preparation of Diphenylmethanol-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation of Diphenylmethanol-d5 for analytical quantification. The following methods have been outlined to ensure high recovery and purity of the analyte from various biological matrices, suitable for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is a deuterated analog of Diphenylmethanol, often used as an internal standard in pharmacokinetic and drug metabolism studies. Accurate quantification of this compound is critical, and robust sample preparation is the foundation for reliable results. The choice of sample preparation technique depends on the sample matrix, the required limit of quantification, and the desired sample throughput. This guide details two primary methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Data Presentation: Quantitative Performance
The following table summarizes the typical performance characteristics of the described LLE and SPE methods for the extraction of this compound from human plasma.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 95% | 90 - 105% |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.3 ng/mL |
| Matrix Effect (%) | < 15% | < 10% |
| Process Time per Sample | ~15 minutes | ~10 minutes |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic and effective method for separating compounds based on their differential solubility in two immiscible liquid phases.[1] This protocol is optimized for the extraction of this compound from plasma or serum.
Materials:
-
Human Plasma/Serum Sample
-
This compound Spiking Solution
-
Methyl tert-butyl ether (MTBE)
-
Deionized Water
-
1.5 mL Microcentrifuge Tubes
-
Vortex Mixer
-
Centrifuge
-
Evaporation System (e.g., Nitrogen Evaporator)
-
Reconstitution Solvent (e.g., 50:50 Acetonitrile:Water)
Procedure:
-
Sample Aliquoting: Pipette 200 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution to the sample.
-
Protein Precipitation (Optional but Recommended): Add 200 µL of cold acetonitrile to the sample, vortex for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube.
-
Extraction: Add 1 mL of MTBE to the tube.
-
Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the tube at 3,000 x g for 5 minutes to separate the two liquid phases.
-
Collection: Carefully transfer the upper organic layer (MTBE) containing the analyte to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds.
-
Analysis: The sample is now ready for injection into the analytical instrument (e.g., LC-MS).
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective and efficient sample preparation technique that partitions analytes between a solid and a liquid phase.[2][3][4] This protocol utilizes a reversed-phase SPE cartridge for the extraction of this compound.
Materials:
-
Human Plasma/Serum Sample
-
This compound Spiking Solution
-
Reversed-Phase SPE Cartridges (e.g., C18, 100 mg/1 mL)
-
Methanol (for conditioning)
-
Deionized Water (for equilibration)
-
5% Methanol in Water (for washing)
-
Acetonitrile (for elution)
-
SPE Vacuum Manifold
-
Evaporation System
-
Reconstitution Solvent
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of the plasma/serum sample into a clean tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Dilute the sample with 500 µL of 2% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Do not allow the cartridge to go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge.
-
Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 5 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte from the cartridge with 1 mL of acetonitrile into a collection tube.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds.
-
-
Analysis: The sample is now ready for injection.
Visualizations
The following diagrams illustrate the workflows for the described sample preparation techniques.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Diphenylmethanol-d5
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Diphenylmethanol-d5 using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The method is suitable for various applications, including its use as an internal standard in pharmacokinetic and drug metabolism studies.
Introduction
Diphenylmethanol, also known as benzhydrol, is a secondary alcohol that serves as a precursor or metabolite for various pharmacologically active compounds. The deuterated analog, this compound, is an ideal internal standard for LC-MS/MS-based quantification of diphenylmethanol or other structurally related analytes. Its use helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method. This application note outlines the optimized LC-MS/MS instrument parameters and a comprehensive protocol for the detection of this compound.
Experimental
Liquid Chromatography Parameters
The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to enhance ionization.
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry Parameters
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of this compound. The proposed MRM transitions are based on the known fragmentation of diphenylmethanol.
Molecular Formula of this compound: C₁₃H₇D₅O Molecular Weight: 189.26 g/mol
| Parameter | Recommended Condition |
| MS System | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | +4500 V |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions for this compound:
The precursor ion for this compound in positive ESI mode is the protonated molecule [M+H]⁺, which has a theoretical m/z of 190.1. The primary fragmentation of diphenylmethanol involves the loss of a water molecule. For the d5-labeled compound, this would be the loss of HDO, resulting in a fragment of m/z 171.1. Further fragmentation can lead to other characteristic ions. The following are proposed MRM transitions and collision energies that should be optimized for the specific instrument being used.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Dwell Time (ms) |
| 190.1 | 171.1 | 15 | 100 |
| 190.1 | 110.1 | 25 | 100 |
| 190.1 | 82.1 | 35 | 100 |
Note: The optimal collision energies are instrument-dependent and should be determined empirically by infusing a standard solution of this compound.
Protocol: Sample Preparation from Plasma
This protocol describes a generic protein precipitation method for the extraction of small molecules from a plasma matrix.
Materials
-
Blank plasma
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Working internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure
-
Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound working solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Visualizations
Experimental Workflow
Caption: Experimental workflow from sample preparation to data analysis.
Logical Relationship of MS/MS Detection
Caption: Logic of MRM detection for this compound.
Conclusion
This application note provides a robust and sensitive LC-MS/MS method for the detection of this compound. The detailed experimental parameters and sample preparation protocol can be readily adapted by researchers for various quantitative bioanalytical applications. The use of a deuterated internal standard like this compound is crucial for achieving reliable and accurate results in complex biological matrices. It is recommended that users optimize the mass spectrometry parameters, particularly the collision energies, on their specific instrument to achieve the best performance.
Application Notes and Protocols for Calibration Curve Preparation Using Diphenylmethanol-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the preparation of calibration curves using Diphenylmethanol-d5 as an internal standard (IS). The principles and protocols outlined here are fundamental for accurate quantification of analytes in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While this compound is a specific deuterated internal standard, the methodology described is broadly applicable to other stable isotope-labeled internal standards. As a practical example, this document will leverage a detailed, published method for the quantification of Modafinil in human plasma using its deuterated counterpart, Modafinil-d5. The principles of stock solution preparation, serial dilutions, and matrix-matched calibration standards are directly transferable.
Introduction
In quantitative bioanalysis, particularly in regulated environments, the use of a stable isotope-labeled internal standard is considered the gold standard. These internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier isotope (e.g., deuterium for hydrogen). This near-identical physicochemical behavior ensures that the internal standard experiences similar extraction recovery, matrix effects, and ionization variability as the analyte during the entire analytical process. By adding a known amount of the deuterated internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach significantly improves the accuracy and precision of the results.[1]
This compound, the deuterium-labeled version of Diphenylmethanol, serves as an ideal internal standard for the quantification of Diphenylmethanol in various biological samples. Its use is critical for correcting for potential analytical variability, thereby ensuring the reliability of the generated data.
Experimental Protocols
This section details the step-by-step procedures for preparing stock solutions, working solutions, and calibration standards for the quantification of an analyte in human plasma using a deuterated internal standard. The following protocol is based on a validated method for the analysis of Modafinil using Modafinil-d5 as the internal standard and is directly adaptable for Diphenylmethanol and this compound.
Materials and Reagents
-
Analyte (e.g., Diphenylmethanol)
-
Deuterated Internal Standard (this compound)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Human Plasma (drug-free)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Microcentrifuge tubes
Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of the analyte standard.
-
Dissolve the weighed standard in an appropriate volume of LC-MS grade methanol in a Class A volumetric flask to achieve a final concentration of 1 mg/mL.
-
Ensure complete dissolution by vortexing and/or sonication.
-
Store the stock solution at -20°C in an amber vial to protect it from light.
-
-
Internal Standard Stock Solution (1 mg/mL):
-
Follow the same procedure as for the analyte stock solution, using the deuterated internal standard (this compound).
-
Preparation of Working Solutions
-
Analyte Working Solutions:
-
Prepare a series of intermediate stock solutions by serially diluting the primary analyte stock solution with a 50:50 mixture of methanol and water.
-
From these intermediate solutions, prepare the final working solutions for spiking into the blank matrix to create the calibration standards. The concentrations of these working solutions should be chosen to cover the desired calibration range.
-
-
Internal Standard Working Solution:
-
Prepare an internal standard working solution at a concentration that will yield a consistent and robust signal in the analytical run. A typical concentration is in the ng/mL range.
-
This is achieved by diluting the primary internal standard stock solution with a 50:50 mixture of methanol and water.
-
Preparation of Calibration Curve Standards
-
Label a series of microcentrifuge tubes for each calibration standard (e.g., Blank, Zero, STD1 to STD8).
-
To each tube (except the Blank), add a fixed volume of the internal standard working solution.
-
To each tube (except the Blank and Zero), add a specific volume of the corresponding analyte working solution to achieve the desired final concentrations in the matrix.
-
Add a predetermined volume of drug-free human plasma to each tube.
-
Vortex each tube to ensure thorough mixing.
The final concentrations of the calibration standards should span the expected range of the analyte in the unknown samples.
Data Presentation
The following table summarizes the quantitative data from a validated LC-MS/MS method for the estimation of Modafinil in human plasma using Modafinil-d5 as the internal standard. This data is representative of the performance expected from a well-developed method using a deuterated internal standard.
| Parameter | Value |
| Analyte | Modafinil |
| Internal Standard | Modafinil-d5 |
| Biological Matrix | Human Plasma |
| Linearity Range | 30.8 to 8022.1 ng/mL[1] |
| Lower Limit of Quantitation (LLOQ) | 30.8 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 3.1% |
| Inter-day Precision (%CV) | ≤ 3.1% |
| Intra-day Accuracy (%) | Within ±3.3% of nominal values |
| Inter-day Accuracy (%) | Within ±3.3% of nominal values |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Calibration Curve Preparation
The following diagram illustrates the logical workflow for the preparation of calibration curve standards.
Caption: Workflow for preparing calibration standards.
Ratiometric Quantification Principle
The diagram below illustrates the principle of using an internal standard for ratiometric quantification to correct for analytical variability.
Caption: Principle of ratiometric quantification.
References
Application Note: High-Throughput Analysis of Benzophenone in Environmental Water Samples Using Diphenylmethanol-d5 as an Internal Standard by GC-MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of benzophenone, a common environmental contaminant, in water samples. The method utilizes a gas chromatography-mass spectrometry (GC-MS) approach with Diphenylmethanol-d5 as an internal standard to ensure accuracy and precision. The structural similarity and co-elution characteristics of this compound with benzophenone make it an ideal internal standard, compensating for variations during sample preparation and analysis. This document provides a detailed experimental protocol, including sample extraction, instrument parameters, and data analysis, making it suitable for environmental monitoring laboratories, research institutions, and professionals in drug development concerned with environmental fate and transport of pharmaceutical precursors.
Introduction
Benzophenone is a widely used compound in various industrial applications, including as a UV-blocker in sunscreens and plastics, as a photoinitiator in UV-curing applications, and as a fragrance enhancer. Its widespread use has led to its detection in various environmental compartments, including surface water, wastewater, and sediment, raising concerns about its potential endocrine-disrupting effects and persistence.
Accurate quantification of benzophenone in complex environmental matrices requires a reliable analytical method that can overcome challenges such as matrix effects and analyte loss during sample preparation. The use of a stable isotope-labeled internal standard is a well-established strategy to improve the accuracy and precision of quantitative analysis by mass spectrometry.[1][2] A deuterated internal standard, being chemically almost identical to the analyte, co-elutes and experiences similar ionization effects, thereby providing effective normalization.[1][2]
Diphenylmethanol, the reduction product of benzophenone, is structurally very similar to benzophenone. Its deuterated form, this compound, is therefore an excellent candidate as an internal standard for the analysis of benzophenone. This application note describes a validated GC-MS method for the determination of benzophenone in water samples using this compound as an internal standard.
Experimental Protocol
Reagents and Materials
-
Standards: Benzophenone (≥99% purity), this compound (≥98% isotopic purity).
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - all HPLC or pesticide residue grade.
-
Reagents: Sodium chloride (NaCl, analytical grade), Anhydrous sodium sulfate (Na₂SO₄, analytical grade).
-
Sample Collection Bottles: 1 L amber glass bottles with PTFE-lined caps.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL).
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of Benzophenone and dissolve in 10 mL of methanol in a volumetric flask.
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the Benzophenone primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Collection and Preservation: Collect 500 mL water samples in amber glass bottles. If not analyzed immediately, store at 4°C and analyze within 48 hours.
-
Fortification: To each 500 mL sample, add 50 µL of the 10 µg/mL this compound internal standard spiking solution to achieve a final concentration of 10 ng/L.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.
-
Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained analytes with 2 x 3 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for analysis.
GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector: Splitless mode, 280°C, 1 µL injection volume
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Benzophenone: m/z 182 (quantification), 105, 77 (qualifier)
-
This compound: m/z 172 (quantification), 107 (qualifier)
-
Data Presentation
The following table summarizes the expected quantitative data from the analysis of benzophenone in spiked water samples using this compound as an internal standard.
| Parameter | Value |
| Calibration Range | 1 - 100 ng/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Recovery (at 20 ng/L) | 95 - 105% |
| Relative Standard Deviation (RSD) | < 10% |
Visualizations
Figure 1. Experimental workflow for the analysis of benzophenone.
Figure 2. Rationale for using a deuterated internal standard.
Conclusion
The proposed GC-MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of benzophenone in environmental water samples. The use of a deuterated internal standard effectively compensates for analytical variability, leading to high accuracy and precision. This method is suitable for routine monitoring of benzophenone in aqueous matrices and can be adapted for other environmental samples with appropriate modifications to the sample preparation protocol. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for researchers and analytical chemists in the field of environmental science and drug development.
References
Application Note: Structural Confirmation of Diphenylmethanol-d5 via NMR Spectroscopy
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note details a comprehensive protocol for the confirmation of the chemical structure of Diphenylmethanol-d5 using a suite of NMR experiments. This compound, a deuterated analog of diphenylmethanol, is valuable as an internal standard in mass spectrometry-based studies or as a tracer in metabolic research. This protocol is designed for researchers, scientists, and drug development professionals requiring rigorous structural verification of isotopically labeled compounds.
Key Concepts:
The structural confirmation of this compound relies on the fundamental principles of NMR spectroscopy. Deuterium (²H or D) has a nuclear spin of 1, and while it is NMR active, it resonates at a much different frequency than protons (¹H).[1] Consequently, in ¹H NMR spectroscopy, the replacement of a proton with a deuteron results in the disappearance of the corresponding signal.[2][3] In ¹³C NMR, the carbon attached to a deuterium atom will exhibit a characteristic triplet multiplicity due to C-D coupling and a slight upfield shift, known as an isotopic shift. By comparing the NMR spectra of the deuterated compound with its non-deuterated analog, the sites and extent of deuteration can be unequivocally determined.
This protocol will focus on the analysis of this compound where one of the phenyl rings is perdeuterated. The following NMR experiments will be employed:
-
¹H NMR: To identify the presence and chemical environment of the non-deuterated protons.
-
¹³C NMR: To identify all carbon atoms and observe the effect of deuterium labeling on the carbon signals.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
Experimental Protocols
1. Sample Preparation:
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[1][2][4][5]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] The choice of solvent should be based on the solubility of the compound and its chemical stability. CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.[4] The final sample height in the tube should be approximately 4-5 cm.
2. NMR Data Acquisition:
The following parameters are provided as a general guideline and may require optimization based on the specific NMR spectrometer used.
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Temperature: All experiments should be conducted at a constant temperature, typically 298 K (25 °C).
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters: Use the same spectral width and relaxation delay as the ¹³C NMR experiment. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
COSY:
-
Pulse Program: Standard COSY experiment (e.g., cosygpppqf).
-
Spectral Width: 0-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-4.
HSQC:
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Spectral Width: 0-12 ppm in the ¹H dimension and 0-160 ppm in the ¹³C dimension.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 4-8.
Data Presentation
The expected NMR data for Diphenylmethanol-d₅ (with one perdeuterated phenyl ring) is summarized in the tables below, with a comparison to the non-deuterated Diphenylmethanol.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Diphenylmethanol | Diphenylmethanol-d₅ |
| Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (non-deuterated ring) | ~7.2-7.4 | m |
| Aromatic-H (deuterated ring) | ~7.2-7.4 | m |
| Methine-H | ~5.8 | d |
| Hydroxyl-H | variable | s |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Diphenylmethanol | Diphenylmethanol-d₅ |
| Chemical Shift (δ, ppm) | DEPT-135 | Chemical Shift (δ, ppm) |
| Aromatic-C (ipso, non-deuterated) | ~144 | - |
| Aromatic-CH (ortho, non-deuterated) | ~128.5 | + |
| Aromatic-CH (meta, non-deuterated) | ~127.5 | + |
| Aromatic-CH (para, non-deuterated) | ~126.5 | + |
| Aromatic-C (ipso, deuterated) | ~144 | - |
| Aromatic-CD (ortho, deuterated) | ~128.5 | + |
| Aromatic-CD (meta, deuterated) | ~127.5 | + |
| Aromatic-CD (para, deuterated) | ~126.5 | + |
| Methine-C | ~76 | + |
(Note: 'm' = multiplet, 'd' = doublet, 's' = singlet, 't' = triplet. Chemical shifts are approximate and can vary slightly based on solvent and concentration.)
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Caption: Workflow for the structural confirmation of this compound.
Interpretation of Results
-
¹H NMR Spectrum: The spectrum of Diphenylmethanol-d₅ is expected to show signals only for the protons on the non-deuterated phenyl ring, the methine proton, and the hydroxyl proton. The integration of the aromatic region should correspond to 5 protons, confirming the perdeuteration of one phenyl ring. The methine proton will appear as a doublet due to coupling with the hydroxyl proton (this coupling may be absent if exchange with trace water is rapid).
-
¹³C NMR and DEPT-135 Spectra: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons of the deuterated phenyl ring will appear as triplets due to one-bond C-D coupling and will be slightly upfield compared to their non-deuterated counterparts. The DEPT-135 spectrum will confirm the assignment of the methine carbon (positive signal) and will show no signals for the deuterated aromatic carbons, as they are not attached to protons.
-
COSY Spectrum: This spectrum will show a correlation between the methine proton and the hydroxyl proton, confirming their coupling relationship (if coupling is present in the 1D ¹H spectrum). No cross-peaks are expected for the aromatic protons if they are not coupled to each other in a distinguishing way.
-
HSQC Spectrum: This spectrum will show correlations between each proton and the carbon to which it is directly attached. A cross-peak will be observed between the methine proton and the methine carbon. Cross-peaks will also be seen for the protons and carbons of the non-deuterated phenyl ring. The absence of cross-peaks corresponding to the deuterated phenyl ring provides further evidence of deuteration at those positions.
By combining the information from these experiments, the structure of this compound can be unambiguously confirmed. The disappearance of specific proton signals, the observation of C-D coupling in the ¹³C spectrum, and the specific correlations in the 2D NMR spectra provide a comprehensive and definitive structural proof.
References
- 1. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
Application Note: High-Throughput Analysis of Psychoactive Drugs in Oral Fluid using Solid Phase Extraction (SPE) with Diphenylmethanol-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of psychoactive drugs in oral fluid offers a non-invasive and reliable method for therapeutic drug monitoring, forensic toxicology, and workplace drug testing. Oral fluid concentrations of many drugs correlate well with blood levels, providing a valuable window into recent drug exposure. This application note details a robust and reproducible Solid Phase Extraction (SPE) protocol for the cleanup and concentration of a panel of psychoactive drugs from oral fluid samples prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates Diphenylmethanol-d5 as an internal standard to ensure accuracy and precision in quantification.
Solid Phase Extraction is a widely used technique for sample preparation that effectively removes matrix interferences, such as proteins and salts, which can suppress the ionization of target analytes in the mass spectrometer.[1][2] The "bind-elute" strategy is commonly employed, where the analytes of interest are retained on the SPE sorbent while interferences are washed away. A final elution step recovers the purified and concentrated analytes.[3] The use of a deuterated internal standard like this compound, which has nearly identical chemical and physical properties to the target analytes, is crucial for correcting for any variability during the sample preparation and analysis process.[4]
This protocol is designed to be a starting point for method development and can be adapted for specific panels of psychoactive drugs.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Mixed-mode cation exchange cartridges
-
This compound Internal Standard (IS) Stock Solution: 1 mg/mL in methanol
-
IS Working Solution: 100 ng/mL in 50:50 methanol:water
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (28-30%)
-
Sodium Acetate Buffer (100 mM, pH 4.5)
-
Sample Pre-treatment
-
Collect oral fluid samples using a suitable collection device.
-
To 0.5 mL of the oral fluid sample, add 0.5 mL of 100 mM sodium acetate buffer (pH 4.5).
-
Add 50 µL of the 100 ng/mL this compound internal standard working solution to each sample, calibrator, and quality control.
-
Vortex mix for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
Solid Phase Extraction (SPE) Protocol
A generalized bind-elute SPE procedure is outlined below.[3]
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[3]
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM sodium acetate buffer (pH 4.5).
-
Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
-
Elution: Elute the analytes and the internal standard with 1 mL of a freshly prepared solution of 98:2 (v/v) ethyl acetate:ammonium hydroxide or a mixture of acetonitrile, methanol, and ammonium hydroxide (e.g., 48:48:4 v/v/v).[5] Collect the eluate in a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following table summarizes the expected performance characteristics of an LC-MS/MS method for the quantification of psychoactive drugs using this compound as an internal standard. The data presented is representative of typical validation results for similar methods found in the literature, as specific quantitative data for this compound was not available in the searched literature.
| Parameter | Target Analyte | This compound (Internal Standard) |
| Linearity Range | 0.5 - 500 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.99 | N/A |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | N/A |
| Accuracy (% Bias) | ± 15% | N/A |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | 85 - 115% | Consistent and reproducible |
| Matrix Effect | Compensated by IS | Minimized by SPE |
Mandatory Visualization
Experimental Workflow for SPE of Psychoactive Drugs
References
- 1. A new LC-MS/MS confirmation method for the determination of 17 drugs of abuse in oral fluid and its application to real samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toxicologia.unb.br [toxicologia.unb.br]
- 3. Quantifying 64 drugs, illicit substances, and D- and L- isomers in human oral fluid with liquid-liquid extraction [aalabs.com]
- 4. The detection of modafinil and its major metabolite in equine urine by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to solve Diphenylmethanol-d5 co-elution issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the analysis of Diphenylmethanol-d5.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution with this compound?
Co-elution with this compound, a deuterated internal standard, can arise from several factors:
-
Isotope Effect: The most common cause in achiral chromatography is the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to subtle differences in polarity and interaction with the stationary phase, often causing the deuterated compound (this compound) to elute slightly earlier than its non-deuterated counterpart in reversed-phase chromatography.[1] This separation can lead to differential matrix effects, compromising the accuracy of quantification.
-
Matrix Effects: Components from the sample matrix (e.g., plasma, urine, tissue extracts) can co-elute with this compound, leading to ion suppression or enhancement in mass spectrometry-based detection. This interference can affect the accuracy and precision of the analytical method.
-
Chiral Co-elution: Diphenylmethanol is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. If a chiral separation is not intended or achieved, the enantiomers will co-elute. Furthermore, if the deuterated standard and the non-deuterated analyte are not enantiomerically pure, complex co-elution patterns can emerge on a chiral column.
-
Inadequate Chromatographic Resolution: The chosen chromatographic method (column, mobile phase, temperature) may not have sufficient selectivity to separate this compound from other closely related compounds or impurities present in the sample.
Q2: How can I detect co-elution?
Several indicators can suggest a co-elution issue:
-
Peak Shape Analysis: Look for signs of asymmetry in your chromatographic peaks. Shoulders, tailing, or fronting can indicate the presence of more than one compound under a single peak.
-
Diode Array Detector (DAD): If using HPLC with a DAD, you can perform a peak purity analysis. The detector collects multiple UV spectra across a single peak. If the spectra are not identical, it suggests the presence of a co-eluting impurity.
-
Mass Spectrometry (MS): When using an MS detector, you can examine the mass spectra across the peak. A shift in the mass spectral profile is a strong indication of co-elution.
Q3: Why is it crucial to resolve co-elution with a deuterated internal standard?
Deuterated internal standards are used to correct for variability during sample preparation and analysis. For this to be effective, the internal standard and the analyte must behave identically throughout the process. If they are chromatographically separated, even slightly, they can be exposed to different matrix environments as they enter the detector. This can lead to differential ion suppression or enhancement, meaning the internal standard no longer accurately reflects the behavior of the analyte, thus compromising the quantitative accuracy of the assay.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving co-elution issues with this compound.
Step 1: Identify the Nature of the Co-elution
First, determine if the co-elution is due to the isotope effect with the non-deuterated analyte, interference from matrix components, or a chiral separation issue. Overlaying chromatograms of the analyte and the internal standard in a clean solution versus a matrix sample can help differentiate between these possibilities.
Troubleshooting Workflow
Caption: A flowchart outlining the systematic approach to troubleshooting this compound co-elution issues.
Step 2: Implement a Separation Strategy
Based on the nature of the co-elution, follow the appropriate experimental protocol below.
This protocol focuses on optimizing separation on standard achiral columns like C18 or Phenyl-Hexyl.
Objective: To achieve co-elution of this compound and its non-deuterated analog, or to separate them from interfering matrix components.
Methodology:
-
Column Selection:
-
C18 Columns: These are a good starting point for reversed-phase chromatography.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of Diphenylmethanol. This can be particularly useful for resolving co-elution with matrix components.
-
-
Mobile Phase Optimization:
-
Organic Modifier: The choice between methanol and acetonitrile can significantly impact selectivity. Methanol can enhance π-π interactions with phenyl columns, potentially increasing retention and altering elution order compared to acetonitrile.
-
Gradient Modification: A shallower gradient around the elution time of this compound can improve resolution between it and any closely eluting compounds.
-
pH Adjustment: While Diphenylmethanol is a neutral compound and less affected by pH, adjusting the pH of the mobile phase can alter the retention of ionizable matrix components, thereby resolving interference.
-
-
Temperature Optimization:
-
Adjusting the column temperature can alter selectivity and improve co-elution. A systematic approach is to test temperatures at 5°C intervals (e.g., 25°C, 30°C, 35°C) and observe the effect on resolution.
-
Data Presentation: Expected Effects of Parameter Adjustments on Achiral Separation
| Parameter | Adjustment | Expected Outcome on this compound Separation |
| Column Chemistry | Switch from C18 to Phenyl-Hexyl | Altered selectivity, potentially increased retention. |
| Mobile Phase | Change Acetonitrile to Methanol | May increase retention on Phenyl-Hexyl columns and change elution order. |
| Decrease Gradient Slope | Improved resolution between closely eluting peaks. | |
| Adjust pH | Can shift the retention of ionizable matrix interferents. | |
| Temperature | Increase or Decrease | Can alter selectivity and improve peak shape. |
Experimental Workflow for Achiral Optimization
Caption: A step-by-step workflow for optimizing an achiral chromatographic method to resolve co-elution.
This protocol is for the separation of Diphenylmethanol and this compound enantiomers.
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of Diphenylmethanol and its deuterated analog.
Methodology:
-
Chiral Stationary Phase (CSP) Selection:
-
A cellulose-based stationary phase, specifically cellulose tribenzoate-coated silica, has been shown to be effective for this separation.
-
-
Mobile Phase:
-
A non-polar mobile phase is typically used with this type of CSP. A mixture of 2-propanol and hexane (e.g., 5/95 v/v) has been successfully employed.
-
-
Temperature:
-
Elevated temperatures can improve column efficiency and resolution. A temperature of 40°C has been reported to be effective.
-
Data Presentation: Example of a Successful Chiral Separation
| Parameter | Condition |
| Stationary Phase | Cellulose tribenzoate-coated silica |
| Mobile Phase | 2-propanol/hexane (5/95 v/v) |
| Temperature | 40°C |
| Separation Factor (α) | 1.0080 |
| Resolution (Rs) | ~1.0 |
This data is based on a published method and may require optimization for your specific instrumentation and application.
Step 3: Alternative Analytical Techniques
If co-elution issues persist despite extensive troubleshooting with HPLC, consider an alternative analytical technique.
Objective: To separate this compound from interfering compounds using gas chromatography.
Methodology:
-
Column Selection: A 5% phenyl polysiloxane column is a suitable choice for the analysis of Diphenylmethanol.
-
Temperature Program: A temperature gradient is typically used in GC to ensure good separation and peak shape. An example program could be:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Injection and Detection:
-
Use a split/splitless injector.
-
A mass spectrometer is used for detection, allowing for selective monitoring of the ions corresponding to Diphenylmethanol and its deuterated analog.
-
This GC-MS approach can provide an orthogonal separation mechanism to HPLC and may resolve co-elution issues that are difficult to address with liquid chromatography.
References
Technical Support Center: Troubleshooting Poor Peak Shape for Benzhydrol-d5
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Benzhydrol-d5. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed for Benzhydrol-d5?
Poor peak shape in chromatography for compounds like Benzhydrol-d5, a polar molecule, typically manifests in three ways:
-
Peak Tailing: The peak has an asymmetry factor greater than 1, with the latter half of the peak being broader than the front half. This is the most common issue for polar compounds that can interact with active sites in the chromatographic system.
-
Peak Fronting: The opposite of tailing, where the front half of the peak is broader than the latter half, resulting in an asymmetry factor less than 1. This can occur due to column overload.
-
Split Peaks: A single compound produces two or more peaks, often indicating a problem with sample introduction or column integrity.[1]
Q2: My Benzhydrol-d5 peak is tailing. What are the likely causes in Gas Chromatography (GC)?
Peak tailing for a polar compound like Benzhydrol-d5 in GC is often due to secondary interactions with active sites in the system. These sites are typically free silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself. These interactions cause some of the analyte molecules to be retained longer, resulting in a tailing peak. Other causes can include:
-
Contamination: Buildup of non-volatile residues in the inlet or at the head of the column can create new active sites.
-
Improper Column Installation: If the column is not installed at the correct depth in the inlet, it can create dead volumes where the sample can interact and cause tailing.
-
Low Inlet Temperature: An inlet temperature that is too low may lead to incomplete or slow vaporization of Benzhydrol-d5, causing band broadening and tailing.[2]
Q3: I'm observing peak tailing for Benzhydrol-d5 in High-Performance Liquid Chromatography (HPLC). What should I investigate?
In reversed-phase HPLC, peak tailing for polar, hydroxyl-containing compounds like Benzhydrol-d5 is frequently caused by:
-
Secondary Silanol Interactions: Similar to GC, residual silanol groups on the silica-based stationary phase (like C18) can interact with the polar hydroxyl group of Benzhydrol-d5, causing tailing.
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role. If the pH is close to the pKa of the analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion.[3][4] For acidic compounds, a lower pH is generally better, while for basic compounds, a higher pH can improve peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
Q4: I am seeing split peaks for my Benzhydrol-d5 standard. What could be the issue?
Split peaks are typically related to issues during sample introduction.[1] Some common causes include:
-
Improper Injection Technique: A very fast injection into an empty inlet liner can cause the sample to bounce, leading to a split band.
-
Solvent and Stationary Phase Mismatch: If the injection solvent is not miscible with the stationary phase, it can cause the sample to be unevenly distributed at the column head.
-
Poor Sample Focusing: The initial oven temperature in GC or the initial mobile phase composition in HPLC may not be optimized to focus the analyte into a tight band at the beginning of the column.
Q5: Does the use of a deuterated standard like Benzhydrol-d5 introduce any specific problems?
While deuterated standards are excellent for isotope dilution mass spectrometry, they can sometimes present a chromatographic challenge. A slight difference in retention time between the deuterated and non-deuterated analyte can occur, a phenomenon known as the "isotope effect." If this separation is not complete, it can lead to a broadened or shouldered peak when analyzing both compounds simultaneously. It is important to ensure sufficient chromatographic resolution to distinguish between the analyte and its deuterated internal standard.
Troubleshooting Guides
Guide 1: Gas Chromatography (GC) Troubleshooting
This guide provides a step-by-step approach to resolving poor peak shape for Benzhydrol-d5 in a GC system.
-
Initial Assessment:
-
Observe the peak shape: Is it tailing, fronting, or split?
-
Check other peaks in the chromatogram: Are all peaks affected, or just the Benzhydrol-d5 peak? If all peaks are affected, it's likely a system-wide issue (e.g., a leak or improper column installation). If only the Benzhydrol-d5 peak is affected, it's more likely a chemical interaction issue.
-
-
Troubleshooting Peak Tailing:
-
Inlet Maintenance: The inlet is the most common source of activity.
-
Replace the inlet liner with a new, deactivated liner. Using a liner with glass wool can help with vaporization.[2]
-
Replace the septum. A cored or leaking septum can cause a host of problems.
-
-
Column Maintenance:
-
Trim the first 10-15 cm of the analytical column to remove any accumulated non-volatile residues.
-
-
Optimize Inlet Temperature:
-
-
Troubleshooting Split Peaks:
-
Check Injection Parameters: If using an autosampler, try reducing the injection speed.
-
Use a Packed Liner: A liner with deactivated glass wool can help to ensure a more homogeneous vaporization.
-
Optimize Initial Oven Temperature: A lower initial oven temperature can improve the focusing of the analyte at the head of the column.
-
Guide 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
This guide outlines steps to address poor peak shape for Benzhydrol-d5 in an HPLC system.
-
Initial Assessment:
-
Identify the peak shape issue: Tailing, fronting, or split?
-
Examine the entire chromatogram: Are other peaks also showing poor shape?
-
-
Troubleshooting Peak Tailing:
-
Adjust Mobile Phase pH: This is a powerful tool for improving the peak shape of ionizable compounds.[3][5] Since Benzhydrol has a hydroxyl group, its retention can be sensitive to pH. Experiment with adjusting the pH of the aqueous portion of the mobile phase. Often, a pH 2-3 units away from the analyte's pKa gives the best results.[3]
-
Use a High-Purity, End-Capped Column: Modern columns are designed to have minimal residual silanol activity, which significantly reduces tailing for polar compounds.
-
Reduce Sample Concentration: Dilute the sample to check for column overload.
-
-
Troubleshooting Split Peaks:
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Check for Column Voids: A void at the head of the column can cause the sample band to split. This can be checked by reversing and flushing the column or by replacing it.
-
Data Presentation
The following table provides hypothetical data illustrating the effect of GC inlet temperature on the peak asymmetry of a polar, hydroxyl-containing compound similar to Benzhydrol. A perfectly symmetrical peak has a tailing factor of 1.0.
| Inlet Temperature (°C) | Tailing Factor | Observation |
| 200 | 2.1 | Severe peak tailing due to incomplete vaporization. |
| 225 | 1.6 | Noticeable improvement, but still significant tailing. |
| 250 | 1.2 | Good peak shape, suitable for most applications. |
| 275 | 1.1 | Excellent, near-symmetrical peak. |
| 300 | 1.3 | Slight increase in tailing, possibly due to some on-column degradation at the higher temperature. |
Experimental Protocols
GC-MS Protocol for Benzhydrol Analysis
This protocol is a starting point for the analysis of Benzhydrol and can be adapted for Benzhydrol-d5.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet: Splitless injection mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
HPLC-UV Protocol for Benzhydrol Analysis
This protocol is adapted from a method for a similar compound, Benzyl Alcohol, and can be optimized for Benzhydrol-d5.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient:
-
Start with 30% B.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in chromatography.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. moravek.com [moravek.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing hydrogen-deuterium exchange in Diphenylmethanol-d5
Welcome to the Technical Support Center for Diphenylmethanol-d5. This resource is designed to assist researchers, scientists, and drug development professionals in preventing unwanted hydrogen-deuterium (H-D) exchange during their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your this compound.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, or vice versa.[1] For this compound, there are two potential sites for this exchange: the deuterium atoms on the phenyl ring (C-D) and the hydrogen atom of the hydroxyl group (O-H).
The primary concern is maintaining the isotopic purity of your compound. Loss of deuterium from the phenyl ring compromises the molecular identity for tracer studies or kinetic isotope effect experiments. Exchange of the hydroxyl proton can interfere with certain analytical techniques like NMR spectroscopy by causing peak broadening or disappearance.[2]
Q2: Which position on this compound is more susceptible to H-D exchange?
A2: The hydrogen on the hydroxyl group (-OH) is far more susceptible to exchange. This is a "labile" proton that can exchange rapidly with protons from trace moisture or protic solvents without a catalyst.[3] The deuterium atoms on the aromatic ring are covalently bonded to carbon (C-D) and are considered "non-labile." These C-D bonds are very stable and will only exchange under harsh conditions, such as in the presence of strong acids, strong bases at high temperatures, or metal catalysts.[3][4][5]
Q3: What are the primary factors that promote unwanted H-D exchange?
A3: The main factors promoting H-D exchange are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), or ethanol, are the most common sources of hydrogen for unwanted exchange.[3]
-
Acidic or Basic Conditions: Both acids and bases can catalyze the exchange of both labile and, under more extreme conditions, non-labile protons.[1][4]
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including H-D exchange.
Q4: What are the ideal storage conditions for this compound to ensure its stability?
A4: To maintain isotopic and chemical purity, this compound should be stored as a solid in a tightly sealed, opaque container (e.g., an amber vial) to protect it from light and atmospheric moisture. For long-term stability, storage at a low temperature (2-8°C or -20°C) in a dry environment, such as a desiccator, is recommended.
Stability of Deuterium Labels in this compound
The stability of the deuterium labels on this compound is highly dependent on their position on the molecule and the experimental conditions. The following table summarizes the relative stability and conditions that may lead to exchange.
| Position | Type | Relative Stability | Conditions Promoting Exchange |
| Hydroxyl (-OH) | Labile | Very Low | Presence of protic solvents (e.g., D₂O, CH₃OD), trace moisture, or any acidic/basic impurities at room temperature.[1][2] |
| Aromatic Ring (C-D) | Non-Labile | Very High | Acid-Catalyzed: Requires strong deuterated acids like refluxing trifluoroacetic acid-d (CF₃COOD).[4] Base-Catalyzed: Requires strong bases (e.g., NaOH) and very high temperatures (e.g., 180°C).[5] Metal-Catalyzed: Requires a catalyst like Platinum on Carbon (Pt/C) and elevated temperatures.[6] |
Troubleshooting Guide
This guide addresses common issues related to isotopic exchange in a question-and-answer format.
Problem 1: My NMR spectrum in CDCl₃ shows a broad singlet for the -OH proton, or the peak is missing entirely. Has exchange occurred?
-
Potential Cause: This is a classic sign of the exchange of the labile hydroxyl proton. The exchange rate can be affected by trace amounts of water or acidic impurities in the chloroform-d solvent, causing the peak to broaden. If you intentionally added a drop of D₂O (a "D₂O shake"), the -OH peak will disappear as the proton is completely exchanged for deuterium, which is a useful method for confirming the identity of an -OH peak.[1][2]
-
Recommended Solution:
-
Confirm the Peak: To verify it is the hydroxyl proton, intentionally add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the peak confirms its identity.[1]
-
Use Dry Solvent: For future experiments where observing the -OH proton is critical, use a fresh ampoule of high-purity, dry deuterated solvent.
-
Use Aprotic, Anhydrous Solvents: Solvents like DMSO-d₆ are less prone to facilitating rapid exchange than protic solvents like methanol-d₄. Ensure all solvents are anhydrous.
-
Problem 2: My mass spectrometry results suggest a loss of deuterium from my this compound sample. How can I determine the source?
-
Potential Cause: While unlikely for the aromatic deuterons under standard conditions, deuterium loss can be caused by unexpectedly harsh conditions in your sample preparation or analysis. High temperatures in a mass spectrometer's ion source or a mobile phase with an extreme pH could potentially contribute to back-exchange.
-
Recommended Solution:
-
Review Labeling Position: First, confirm from the certificate of analysis that the deuterium is on the phenyl ring. The hydroxyl proton will exchange readily in protic solvents used for LC-MS.
-
Conduct a Stability Study: Prepare a solution of this compound in your typical sample diluent or mobile phase. Analyze the sample at time zero and then again after several hours to see if there is a change in the isotopic profile.
-
Optimize Analytical Conditions: If back-exchange is confirmed, try to minimize the cause. Use a mobile phase with a pH closer to neutral if possible and reduce the ion source temperature to the minimum required for efficient ionization.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting suspected deuterium loss.
Caption: A flowchart for diagnosing and solving issues of deuterium loss.
Experimental Protocols
Protocol: Preparing a this compound Sample for NMR Analysis to Prevent -OH Exchange
This protocol details the steps to prepare a sample for ¹H NMR analysis while minimizing the exchange of the hydroxyl proton.
1. Materials and Equipment:
-
This compound
-
High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d₆) from a sealed ampoule or Sure/Seal™ bottle.
-
High-quality 5mm NMR tube and cap.
-
Glass vials, pipettes, and syringes.
-
Drying oven.
-
Desiccator.
-
Inert gas supply (Argon or Nitrogen) and a glove box or glove bag (recommended).
2. Glassware Preparation:
-
Place the NMR tube, vials, and any glass pipettes in a drying oven set to >120°C for at least 4 hours (overnight is ideal).
-
Transfer the hot glassware directly to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
3. Sample Preparation (under Inert Atmosphere):
-
Transfer the cooled NMR tube and vials into a glove box or use a glove bag flushed with dry inert gas.
-
Equilibrate the container of this compound to the glove box atmosphere before opening to prevent condensation.
-
Weigh the desired amount of this compound directly into a pre-dried vial.
-
Using a new, dry syringe, withdraw the required volume of deuterated solvent (typically 0.6-0.7 mL) from a fresh source and add it to the vial containing the sample.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
Using a pre-dried pipette, transfer the solution from the vial into the pre-dried NMR tube.
-
Securely cap the NMR tube.
4. Analysis:
-
Acquire the NMR spectrum as soon as possible after preparation.
-
If the sample must be stored, seal the cap with parafilm and store it in a cool, dark place.
Factors Influencing H-D Exchange
The following diagram illustrates the key factors that can either prevent or promote H-D exchange.
Caption: Key experimental conditions that promote or prevent H-D exchange.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patterns of activity in the benzene–deuterium exchange reaction and the hydrogenation of benzene catalysed by evaporated metal films - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MRM Transitions for Diphenylmethanol and Diphenylmethanol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Multiple Reaction Monitoring (MRM) transitions for Diphenylmethanol and its deuterated internal standard, Diphenylmethanol-d5.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor ions for Diphenylmethanol and this compound in LC-MS/MS analysis?
A1: The precursor ion in mass spectrometry is typically the protonated molecule, [M+H]⁺.
-
For Diphenylmethanol , with a molecular weight of 184.23 g/mol , the expected precursor ion is m/z 185.2.[1][2]
-
For This compound , with a molecular weight of 189.26 g/mol , the expected precursor ion is m/z 190.3.[3][4][5]
Q2: What are the likely product ions for Diphenylmethanol that can be used for MRM transitions?
A2: Based on the fragmentation pattern of Diphenylmethanol, several product ions are possible. The most abundant and stable fragment ions are generally selected for MRM transitions. Common fragments for Diphenylmethanol arise from the loss of water (H₂O) or a phenyl group (C₆H₅). The mass spectrum of Diphenylmethanol shows significant peaks at m/z 167, 105, and 77, which correspond to [M+H-H₂O]⁺, [C₇H₇O]⁺, and [C₆H₅]⁺ respectively.[1][6][7] Therefore, promising product ions to evaluate would be m/z 167.1, 105.1, and 77.1.
Q3: How do I select the best product ion for my MRM assay?
A3: The ideal product ion should be specific to your analyte and provide a strong, reproducible signal. During method development, it is recommended to perform a product ion scan for your precursor ion to identify all major fragments. Then, evaluate each potential product ion for its intensity and specificity. The most intense fragment is often chosen for quantification (quantifier), while a second, also intense and specific fragment, is chosen for confirmation (qualifier).
Q4: Why am I observing a chromatographic shift between Diphenylmethanol and this compound?
A4: It is a known phenomenon for deuterated compounds to exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. This is due to the deuterium isotope effect, which can subtly alter the physicochemical properties of the molecule, leading to differences in interactions with the stationary phase of the LC column. Typically, deuterated compounds may elute slightly earlier than their non-deuterated analogs. While this shift is usually small, it's important to be aware of it and ensure that your integration windows are set appropriately for both the analyte and the internal standard.
Troubleshooting Guides
Issue 1: Low or No Signal for Precursor or Product Ions
Possible Cause:
-
Incorrect Mass Spectrometer Settings: The instrument may not be properly calibrated, or the source parameters (e.g., temperature, gas flows, capillary voltage) may not be optimal for the ionization of Diphenylmethanol.
-
Suboptimal Mobile Phase Composition: The pH or organic content of the mobile phase may not be conducive to forming the [M+H]⁺ ion.
-
Compound Instability: Diphenylmethanol might be degrading in the sample matrix or during the analytical process.
Troubleshooting Steps:
-
Verify Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations.
-
Optimize Source Conditions: Systematically adjust source parameters to maximize the signal of the precursor ion. This is often done by infusing a standard solution of the analyte directly into the mass spectrometer.
-
Evaluate Mobile Phase Additives: Experiment with different mobile phase additives, such as formic acid or ammonium formate, to promote protonation and enhance the signal of the [M+H]⁺ ion.
-
Assess Analyte Stability: Prepare fresh standards and samples to rule out degradation as a cause of low signal.
Issue 2: Isotopic Crosstalk Between Analyte and Internal Standard
Possible Cause:
-
Natural Isotope Abundance: The natural isotopic distribution of Diphenylmethanol can contribute to the signal at the m/z of this compound, especially at high analyte concentrations.
-
Impurity in Internal Standard: The deuterated internal standard may contain a small amount of the non-deuterated analyte from its synthesis.[8]
Troubleshooting Steps:
-
Assess the Contribution of the Analyte to the Internal Standard Signal:
-
Experiment: Prepare a series of calibration standards of Diphenylmethanol without the internal standard.
-
Analysis: Analyze these samples and monitor the MRM transition of this compound.
-
Expected Outcome: If you observe a signal in the internal standard's MRM transition that increases with the analyte concentration, this confirms isotopic crosstalk.[8]
-
-
Evaluate the Purity of the Internal Standard:
-
Experiment: Prepare and analyze a solution containing only this compound.
-
Analysis: Monitor the MRM transition of the non-deuterated Diphenylmethanol.
-
Expected Outcome: The presence of a signal for the analyte indicates that the internal standard is not 100% isotopically pure. You can quantify this contribution and potentially subtract it from your sample measurements.[9]
-
-
Mitigation Strategies:
-
Select a Different Product Ion for the Internal Standard: If possible, choose a product ion for this compound that has a different m/z from the analyte's product ions. This is often the most effective way to eliminate crosstalk.
-
Adjust Internal Standard Concentration: Using a higher concentration of the internal standard can sometimes minimize the relative contribution of the crosstalk signal.
-
Issue 3: Poor Reproducibility and Accuracy
Possible Cause:
-
In-source Fragmentation: The precursor ion may be fragmenting in the ion source before it reaches the quadrupole for isolation. This can lead to an unstable signal for the intended precursor.
-
Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to inconsistent results.
-
Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, altering the mass of the internal standard and leading to inaccurate quantification.[8]
Troubleshooting Steps:
-
Optimize Cone Voltage/Declustering Potential: Carefully tune the cone voltage or declustering potential to minimize in-source fragmentation while maximizing the signal of the precursor ion.[8]
-
Evaluate Matrix Effects: Prepare quality control samples in the same matrix as your study samples to assess the impact of the matrix. If significant matrix effects are observed, you may need to improve your sample preparation method to remove interfering components.
-
Assess Internal Standard Stability:
-
Experiment: Incubate a solution of this compound in your mobile phase and sample diluent for a time equivalent to your longest analytical run.
-
Analysis: Re-inject the solution and check for any decrease in the internal standard signal or the appearance of a peak for the non-deuterated analyte.
-
Mitigation: If deuterium exchange is observed, consider adjusting the pH of your mobile phase or storing your samples and standards at a lower temperature.[9]
-
Experimental Protocols
Protocol 1: Optimization of MRM Transitions
This protocol outlines the steps to determine the optimal MRM transitions and associated parameters (collision energy and cone voltage/declustering potential) for Diphenylmethanol and this compound.
1. Preparation of Standard Solutions:
-
Prepare individual stock solutions of Diphenylmethanol and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions to a concentration of 1 µg/mL in your initial mobile phase.
2. Optimization of Precursor Ion and Cone Voltage/Declustering Potential:
-
Infuse the working solution of Diphenylmethanol directly into the mass spectrometer.
-
Perform a Q1 scan to identify the most abundant precursor ion, which is expected to be [M+H]⁺ at m/z 185.2.
-
While monitoring the intensity of the precursor ion, ramp the cone voltage or declustering potential to find the value that gives the maximum signal intensity with minimal in-source fragmentation.
-
Repeat this process for this compound, expecting the precursor ion at m/z 190.3.
3. Optimization of Product Ions and Collision Energy:
-
Set the mass spectrometer to product ion scan mode, with Q1 fixed on the optimized precursor ion for Diphenylmethanol (m/z 185.2).
-
Infuse the working solution and acquire a product ion spectrum. Identify the most intense and specific product ions.
-
For each promising product ion, perform a collision energy optimization. This involves acquiring data for the MRM transition while ramping the collision energy over a range (e.g., 5-50 eV).
-
Plot the signal intensity against the collision energy to determine the optimal value for each transition.
-
Repeat this process for this compound and its precursor ion (m/z 190.3).
Data Presentation: MRM Transition Optimization
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimal Cone Voltage (V) | Optimal Collision Energy (eV) |
| Diphenylmethanol | Enter Optimized Value | Enter Optimized Value | Enter Optimized Value | Enter Optimized Value |
| This compound | Enter Optimized Value | Enter Optimized Value | Enter Optimized Value | Enter Optimized Value |
Users should populate this table with their experimentally determined optimal values.
Visualizations
Caption: A generalized workflow for the optimization of MRM transitions.
Caption: Logical workflow for troubleshooting isotopic crosstalk.
References
- 1. Benzenemethanol, α-phenyl- [webbook.nist.gov]
- 2. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Phenyl((~2~H_5_)phenyl)methanol | C13H12O | CID 25240087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. massbank.eu [massbank.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Recovery of Diphenylmethanol-d5
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low recovery of the internal standard Diphenylmethanol-d5 during sample preparation. Below you will find frequently asked questions (FAQs) and troubleshooting steps to identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound during sample preparation, particularly in Solid-Phase Extraction (SPE), can often be attributed to several factors. These include a mismatch between the sorbent polarity and the analyte, improper pH of the sample or solvents, use of an elution solvent that is too weak, analyte breakthrough during sample loading, or elution during the wash steps.[1][2] Variability in manual sample preparation steps can also contribute to inconsistent recovery.[3]
Q2: What type of SPE sorbent is most appropriate for this compound?
Diphenylmethanol is a polar compound due to its hydroxyl group.[4] For extracting polar analytes from a nonpolar matrix, a polar SPE phase such as diol, aminopropyl, or cyanopropyl can be used.[4] Conversely, for extracting this compound from a polar (aqueous) matrix, a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) is generally recommended.[5][6] The choice depends on the sample matrix.[4]
Q3: How does pH affect the recovery of this compound?
Diphenylmethanol has a predicted pKa of approximately 13.55. To ensure optimal retention on a reversed-phase sorbent, the pH of the sample should be adjusted to keep the molecule in its neutral, less polar form. For ion-exchange SPE, the pH must be controlled to ensure the analyte carries the appropriate charge for retention on the sorbent.[2] Incorrect pH can lead to poor retention and, consequently, low recovery.[7]
Q4: Can the choice of elution solvent impact recovery?
Absolutely. The elution solvent must be strong enough to disrupt the interactions between this compound and the SPE sorbent.[1][2] For reversed-phase SPE, this typically involves using a less polar solvent than the loading and wash solvents. If the elution solvent is too weak, the analyte will not be fully recovered from the sorbent.[8] It is often a balance between using a solvent strong enough for complete elution without co-eluting interferences.
Troubleshooting Guide
Issue: Low Recovery of this compound in Solid-Phase Extraction (SPE)
This guide will walk you through a systematic approach to troubleshooting and improving the recovery of your internal standard.
First, let's review the key properties of Diphenylmethanol that influence its behavior in SPE.
| Property | Value | Implication for SPE |
| Polarity | Polar (due to hydroxyl group)[4][9] | Influences choice of sorbent. For aqueous samples, a non-polar (reversed-phase) sorbent is suitable. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, chloroform).[10] | Sample should be in a solvent compatible with the SPE sorbent. For reversed-phase, the sample should be in a polar solvent. |
| pKa | ~13.55 (predicted) | For reversed-phase, maintain a neutral pH to ensure the compound is not ionized and is retained on the non-polar sorbent. |
| LogP | 2.670 | Indicates moderate hydrophobicity, suitable for reversed-phase SPE. |
Action:
-
Confirm that your current SPE method (sorbent type, solvents) aligns with these properties. For aqueous samples, a C18 or similar reversed-phase sorbent is a good starting point.
The following diagram outlines a logical workflow for troubleshooting low recovery.
References
- 1. alignchemical.com [alignchemical.com]
- 2. Diphenylmethanol (Benzhydrol) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Diphenylmethanol [chembk.com]
- 4. brainly.com [brainly.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. chegg.com [chegg.com]
- 10. Diphenylmethanol - Sciencemadness Wiki [sciencemadness.org]
How to assess and correct for isotopic interference with Diphenylmethanol-d5
Welcome to the technical support center for Diphenylmethanol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and correcting for isotopic interference when using this compound as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (CAS No. 95450-78-5) is a deuterated form of Diphenylmethanol, where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium.[1][2] It is commonly used as an internal standard in quantitative analysis by GC-MS or LC-MS.[3] Stable isotope-labeled internal standards like this compound are considered the gold standard because they are chemically almost identical to the analyte, exhibiting similar behavior during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variability in the analytical process.[4]
Q2: What are the primary types of isotopic interference I should be aware of when using this compound?
The most common issues encountered are:
-
Isotopic Crosstalk: This occurs when the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard.[3]
-
Presence of Unlabeled Analyte: The this compound standard may contain a small amount of the unlabeled Diphenylmethanol as an impurity.[3]
-
Deuterium Exchange: Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.
Q3: What are the ideal purity requirements for this compound?
For reliable quantitative results, high chemical and isotopic purity are essential. Generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%[3]
Troubleshooting Guides
Issue 1: High background signal in blank samples for the analyte.
Symptom: You observe a significant peak for the unlabeled Diphenylmethanol even when you only inject a blank sample spiked with this compound.
Possible Cause: The internal standard is impure and contains a significant amount of the unlabeled analyte.
Troubleshooting Steps:
-
Assess Purity: Prepare and inject a high-concentration solution of the this compound internal standard without the analyte. Monitor the MRM transition for the unlabeled Diphenylmethanol.
-
Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity. A typical CoA for this compound might show the isotopic distribution as detailed in the table below.
-
Contact Supplier: If you detect a significant amount of unlabeled analyte that is not specified in the CoA, contact your supplier for a higher purity batch.
Issue 2: Non-linear calibration curve, especially at low concentrations.
Symptom: Your calibration curve shows a positive bias and is not linear, particularly at the lower limit of quantification.
Possible Cause: Isotopic crosstalk from the natural isotopes of the unlabeled analyte is interfering with the internal standard's signal.
Troubleshooting Steps:
-
Confirm Crosstalk: Analyze a series of calibration standards without the internal standard. Monitor the MRM transition for this compound. An increasing signal with increasing analyte concentration indicates crosstalk.
-
Optimize MRM Transitions: Ensure that the chosen precursor and product ions for the internal standard are sufficiently different from those of the analyte to minimize overlap.
-
Use a Nonlinear Calibration Function: In cases where crosstalk is unavoidable, a nonlinear calibration model can be employed to correct for the interference.[5]
Issue 3: Drifting internal standard signal over time.
Symptom: The peak area of the this compound internal standard decreases over the course of an analytical run.
Possible Cause: Deuterium exchange with protic solvents in the mobile phase or sample matrix.
Troubleshooting Steps:
-
Evaluate Solvent Stability: Incubate the this compound in your sample diluent and mobile phase for a time equivalent to your analytical run. Re-inject and check for a decrease in the deuterated signal and an increase in the unlabeled signal.
-
Adjust pH: Avoid highly acidic or basic conditions which can catalyze deuterium exchange.
-
Consider a Different Labeled Standard: If deuterium exchange is persistent, consider using a ¹³C-labeled internal standard, as these are not susceptible to exchange.
Data Presentation
Table 1: Example Isotopic Purity of this compound from a Certificate of Analysis
| Isotopologue | Normalized Intensity (%) |
| d0 | 0.00 |
| d1 | 0.00 |
| d2 | 0.43 |
| d3 | 1.32 |
| d4 | 0.81 |
| d5 | 97.45 |
Data adapted from a sample Certificate of Analysis and may vary between batches.[6]
Table 2: Predicted MRM Transitions for Diphenylmethanol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| Diphenylmethanol | 185.1 | 167.1 | [M+H-H₂O]⁺ |
| 105.1 | [C₇H₅O]⁺ | ||
| 77.1 | [C₆H₅]⁺ | ||
| This compound | 190.1 | 172.1 | [M+H-H₂O]⁺ |
| 110.1 | [C₇D₅O]⁺ | ||
| 82.1 | [C₆D₅]⁺ |
These are predicted transitions. Optimal precursor and product ions, as well as collision energies, should be determined empirically on your specific instrument.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
Objective: To determine the isotopic purity of the this compound internal standard and quantify the contribution of the unlabeled analyte.
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
LC-MS/MS Analysis: Analyze the solution using a high-resolution mass spectrometer in full scan mode.
-
Data Analysis:
-
Examine the mass spectrum for the presence of the unlabeled Diphenylmethanol (C₁₃H₁₂O, exact mass ~184.09).
-
Calculate the percentage of the unlabeled analyte relative to the d5-labeled compound.
-
Protocol 2: Assessment of Deuterium Exchange
Objective: To evaluate the stability of the deuterium labels on this compound in the analytical method's solvent conditions.
Methodology:
-
Prepare Solutions:
-
Solution A: this compound in the initial mobile phase/sample diluent.
-
-
Incubation: Store aliquots of Solution A at the autosampler temperature for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
LC-MS/MS Analysis: Inject the aliquots at their respective time points and monitor the MRM transitions for both this compound and unlabeled Diphenylmethanol.
-
Data Analysis: Plot the peak area of this compound and any observed unlabeled Diphenylmethanol against the incubation time. A decrease in the d5 signal and a corresponding increase in the d0 signal indicate deuterium exchange.
Visualizations
Caption: Workflow for assessing isotopic purity and crosstalk.
Caption: Troubleshooting logic for unexpected analyte signals.
References
- 1. Benzenemethanol, α,α-diphenyl- [webbook.nist.gov]
- 2. Diphenyl-d5-methyl Alcohol (phenyl-d5) | LGC Standards [lgcstandards.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenemethanol, α-phenyl- [webbook.nist.gov]
Diphenylmethanol-d5 Stability in Common Laboratory Solvents: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered with Diphenylmethanol-d5 in various solvents during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential challenges and their resolutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The main stability concerns for this compound in solution are chemical degradation and isotopic exchange (H/D exchange).
-
Chemical Degradation: As a secondary benzylic alcohol, this compound is susceptible to oxidation, which can convert it to its corresponding ketone, Benzophenone-d5. This can be accelerated by factors such as temperature, light, and the presence of oxidizing agents.
-
Isotopic Exchange: The deuterium atoms on the phenyl ring are generally stable. However, under certain conditions, particularly at non-neutral pH, there is a potential for hydrogen-deuterium (H/D) exchange, which could compromise the isotopic purity of the standard.
Q2: How does the choice of solvent impact the stability of this compound?
The solvent plays a crucial role in the stability of this compound.
-
Protic Solvents (e.g., Methanol, Water): These solvents can participate in hydrogen bonding and may facilitate H/D exchange under acidic or basic conditions. While this compound has low solubility in water, aqueous solutions, especially at non-neutral pH, can pose a risk to isotopic stability over long-term storage.
-
Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents are generally less likely to promote H/D exchange. However, the stability can be influenced by impurities within the solvent, such as dissolved oxygen or trace amounts of acid or base. Dimethyl sulfoxide (DMSO) itself can be a source of oxidative degradation under certain conditions.
Q3: What are the recommended storage conditions for this compound solutions?
To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, ideally at 2-8°C for short-term storage and frozen (≤ -20°C) for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Purity/Appearance of Extra Peaks in Chromatogram | Oxidation of this compound to Benzophenone-d5. | 1. Confirm Identity of Degradant: Use LC-MS to confirm if the new peak corresponds to the mass of Benzophenone-d5. 2. Solvent Quality: Use fresh, high-purity, and degassed solvents. 3. Storage Conditions: Ensure the solution was stored protected from light and at the recommended temperature. 4. Inerting: For sensitive applications, prepare and store solutions under an inert atmosphere. |
| Inconsistent Quantitative Results | Isotopic exchange (H/D exchange) leading to a change in the mass-to-charge ratio. | 1. pH Control: Ensure the pH of the solvent and any sample matrix is neutral. Avoid acidic or basic conditions. 2. Mass Spectrometry Analysis: Use high-resolution mass spectrometry to check the isotopic distribution of the standard. 3. Solvent Choice: Prefer aprotic solvents like acetonitrile for long-term storage if H/D exchange is suspected. |
| Precipitation of the Standard from Solution | Poor solubility, especially in aqueous solutions or upon mixing with other solvents. | 1. Check Solubility: Diphenylmethanol is poorly soluble in water. Ensure the concentration is below its solubility limit in the chosen solvent system. 2. Solvent Miscibility: When mixing solvents, be aware of potential precipitation. Add the less soluble component's solvent gradually while vortexing. 3. Warming: If precipitation occurs upon removal from cold storage, gently warm the solution to room temperature and sonicate to redissolve. |
Stability Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative stability profile based on general chemical principles for a secondary benzylic alcohol. These values should be considered as estimates, and it is crucial to perform your own stability assessment for your specific experimental conditions.
| Solvent | Condition | Parameter | Time Point | Estimated % Recovery of this compound | Primary Degradant |
| Methanol | Room Temp, Light | Purity | 24 hours | >99% | Benzophenone-d5 |
| 1 week | ~98% | ||||
| 4°C, Dark | Purity | 1 month | >99% | Benzophenone-d5 | |
| 6 months | ~99% | ||||
| Acetonitrile | Room Temp, Light | Purity | 24 hours | >99% | Benzophenone-d5 |
| 1 week | ~99% | ||||
| 4°C, Dark | Purity | 1 month | >99.5% | Benzophenone-d5 | |
| 6 months | >99% | ||||
| DMSO | Room Temp, Light | Purity | 24 hours | ~99% | Benzophenone-d5 |
| 1 week | ~97% | ||||
| 4°C, Dark | Purity | 1 month | ~99% | Benzophenone-d5 | |
| 6 months | ~98% | ||||
| Water (buffered at pH 7) | Room Temp, Light | Purity | 24 hours | >99% (if soluble) | Benzophenone-d5 |
| 1 week | ~98% (if soluble) | ||||
| 4°C, Dark | Purity | 1 month | >99% (if soluble) | Benzophenone-d5 | |
| 6 months | ~99% (if soluble) |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a forced degradation study to determine the stability of this compound in a chosen solvent.
1. Materials:
-
This compound
-
High-purity solvents (Methanol, Acetonitrile, DMSO, Water)
-
Acid (e.g., 0.1 M HCl)
-
Base (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
UV detector
-
pH meter
-
Calibrated balance and volumetric flasks
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber).
-
Control Sample: Keep a sample of the stock solution at 4°C in the dark.
4. Time Points:
-
Analyze the stressed samples and the control sample at various time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly).
5. Analytical Method:
-
HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., ~254 nm).
-
Injection Volume: 10 µL
-
-
LC-MS Method:
-
Utilize similar chromatographic conditions as HPLC-UV, coupled with a mass spectrometer to identify degradation products by their mass-to-charge ratio.
-
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Identify and quantify the major degradation products.
-
Summarize the data in a table.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Factors Influencing this compound Stability.
Improving ionization efficiency for Diphenylmethanol-d5 in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the ionization efficiency of Diphenylmethanol-d5 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected ions for this compound in positive mode ESI-MS?
Diphenylmethanol is a neutral molecule with a hydroxyl group, making it amenable to forming several common adducts in positive ion mode ESI. The primary ions you should look for are the protonated molecule ([M+H]⁺), the ammonium adduct ([M+NH₄]⁺), and the sodium adduct ([M+Na]⁺). The formation of these adducts is highly dependent on the mobile phase composition.[1] Compounds containing oxygen atoms, like Diphenylmethanol, often readily form sodium adducts.[1]
Table 1: Common Adducts of this compound (C₁₃H₇D₅O, Exact Mass: 189.1195)
| Adduct Former | Ion Formula | Adduct Name | Calculated m/z | Notes |
| H⁺ | [C₁₃H₇D₅O + H]⁺ | Protonated Molecule | 190.1268 | Favored by acidic mobile phases (e.g., with formic acid). |
| NH₄⁺ | [C₁₃H₇D₅O + NH₄]⁺ | Ammonium Adduct | 207.1534 | Favored by mobile phases containing ammonium salts (e.g., ammonium formate). |
| Na⁺ | [C₁₃H₇D₅O + Na]⁺ | Sodium Adduct | 212.1087 | Common adduct, can be promoted by adding sodium salts or result from solvent/glassware contamination.[2] |
| K⁺ | [C₁₃H₇D₅O + K]⁺ | Potassium Adduct | 228.0826 | Less common than sodium, but can arise from contamination.[2] |
Q2: Are there specific issues to be aware of when using a deuterated standard like this compound?
Yes, while stable isotope-labeled internal standards are the gold standard, there are potential pitfalls to be aware of:
-
Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This is due to the C-D bond being slightly shorter and stronger than the C-H bond. If the separation is too large, it can affect the accuracy of quantification.
-
Hydrogen-Deuterium (H/D) Exchange: While the deuterium labels on the phenyl rings of this compound are stable, any labels on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups would be susceptible to exchange with protons from the solvent.[3] This can be catalyzed by acidic or basic conditions.[3][4] It is crucial to confirm the location of the deuterium labels from the certificate of analysis.
-
Isotopic Purity: Low isotopic purity of the standard means it contains significant amounts of partially deuterated or non-deuterated analyte, which can lead to an overestimation of the analyte concentration in your samples.[3]
Troubleshooting Guides
Problem: I am seeing a very low or no signal for this compound.
This is a common issue for relatively non-polar molecules that lack a readily ionizable functional group. The solution involves systematically optimizing both the mobile phase and instrument parameters to promote the formation of a stable, detectable ion.
Solution Workflow:
Caption: Troubleshooting workflow for low ESI-MS signal.
Detailed Steps:
-
Mobile Phase Optimization (Highest Impact): The key is to promote the formation of a single, stable adduct. Since Diphenylmethanol does not easily protonate, forming an ammonium or sodium adduct is often the most effective strategy.
-
Source Parameter Optimization: Adjust instrument settings to improve ion formation and transmission. Smaller, more polar analytes often benefit from the sprayer being farther from the sampling cone, while larger, more hydrophobic analytes may benefit from a closer position.[2][5]
-
Sample Concentration: Ensure your sample concentration is appropriate. For direct infusion, a concentration of 1-10 µg/mL is a good starting point.[6] Very high concentrations can cause signal suppression.[7]
Problem: I am observing multiple adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) and the signal is unstable or split between ions.
Splitting the signal across multiple adducts reduces the intensity of any single adduct, lowering the overall sensitivity and complicating quantification. The goal is to drive the ionization towards a single, predominant ion.
Solution:
This issue is almost always solved by modifying the mobile phase additives. You need to create conditions that strongly favor one adduct over the others.
Caption: Relationship between additives and ion formation.
Table 2: Strategies to Promote a Single Adduct
| Desired Ion | Recommended Additive | Concentration | Rationale |
| [M+NH₄]⁺ | Ammonium Formate or Ammonium Acetate | 5-10 mM | Provides a high concentration of NH₄⁺ ions to make ammonium adduct formation the most favorable pathway. This is often a very effective strategy for neutral molecules.[8][9][10] |
| [M+Na]⁺ | Sodium Acetate | 1-5 mM | Provides a high concentration of Na⁺ ions. This can produce a very stable and intense signal for molecules that readily form sodium adducts.[11] Use high-purity water and plastic vials to minimize uncontrolled sodium contamination.[2] |
| [M+H]⁺ | Formic Acid or Acetic Acid | 0.1% (v/v) | Increases the acidity of the mobile phase to promote protonation. May be less effective for Diphenylmethanol if its proton affinity is low.[8][9][11] |
Experimental Protocols
Protocol: Mobile Phase Additive Screening for this compound
Objective: To systematically determine the optimal mobile phase additive to achieve the highest and most stable signal for this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol).
-
Working solution: Dilute stock to 10 µg/mL in 50:50 Methanol:Water.
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile or Methanol
-
Additive Stocks (prepare fresh):
-
1 M Ammonium Formate in water
-
1 M Sodium Acetate in water
-
Formic Acid (high purity, ~99%)
-
Methodology:
-
System Setup: Set up the LC-MS system for direct infusion via a syringe pump or flow injection analysis (FIA). Use a flow rate appropriate for your ESI source (e.g., 5-200 µL/min).
-
Initial Conditions:
-
Mobile Phase: 50:50 Water:Methanol.
-
Scan Mode: Full scan in positive ion mode over an appropriate m/z range (e.g., m/z 150-300).
-
Source Parameters: Use default or previously optimized parameters for similar compounds.
-
-
Baseline Measurement: Infuse the working solution with the initial mobile phase (no additives). Record the signal intensity and identify all observed ions (e.g., [M+H]⁺, [M+Na]⁺). This is your baseline.
-
Additive Testing: Sequentially test the following mobile phase compositions. Allow the system to equilibrate for 5-10 minutes with each new mobile phase before infusing the sample.
Table 3: Additive Screening Conditions
| Test Condition | Additive in Mobile Phase (Aqueous Portion) | Expected Primary Ion |
| 1. Protonation | 0.1% Formic Acid | [M+H]⁺ |
| 2. Ammonium Adduct | 10 mM Ammonium Formate | [M+NH₄]⁺ |
| 3. Sodium Adduct | 1 mM Sodium Acetate | [M+Na]⁺ |
| 4. Combination | 10 mM Ammonium Formate + 0.1% Formic Acid | [M+NH₄]⁺ or [M+H]⁺ |
-
Data Analysis:
-
For each condition, record the absolute intensity of the most abundant analyte-related ion.
-
Note the ratio of the desired adduct to other adducts or background ions.
-
Evaluate the signal stability (i.e., the relative standard deviation of the signal over 1-2 minutes).
-
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Diphenylmethanol-d5 Internal Standard Response
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability issues encountered with the Diphenylmethanol-d5 internal standard (IS) during quantitative analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (also known as Benzhydrol-d5) is the deuterium-labeled form of Diphenylmethanol. Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative mass spectrometry. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of variations that can occur during sample preparation and analysis.
Q2: What are the primary causes of variability in the this compound internal standard response?
Variability in the IS response can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation: Inconsistent pipetting, incomplete extraction, degradation of the IS, or poor mixing with the sample matrix.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer.
-
Instrumental Issues: Fluctuations in the LC pump flow rate, inconsistent injector performance, or a dirty ion source in the mass spectrometer can all lead to variable IS response.
-
Chemical Stability: Although generally stable, factors like pH, temperature, and light exposure can potentially degrade this compound.
Q3: How can I determine if the variability in my this compound response is affecting my results?
A key indicator is the analyte-to-internal standard peak area ratio. If this ratio remains consistent across your calibration standards and quality control (QC) samples, the IS is likely compensating for the variability effectively. However, if you observe high variability in the IS response in unknown samples that is not mirrored in your calibrators and QCs, it warrants investigation. Regulatory bodies often have acceptance criteria for IS response variability, for instance, the IS response in unknown samples should be within 50-150% of the average IS response in the calibration standards and QCs.
Troubleshooting Guides
Issue 1: High Variability in this compound Response Across a Batch
High, random variability in the IS peak area across an analytical run often points to inconsistencies in sample handling or preparation.
Troubleshooting Workflow for High IS Variability
Caption: A logical workflow for troubleshooting high internal standard variability.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Acceptable Criteria/Expected Outcome |
| Inconsistent Pipetting | Verify calibration of pipettes. Review pipetting technique for consistency. | Pipette calibration should be within ±2% of the nominal volume. |
| Incomplete Mixing | Ensure thorough vortexing after adding the IS to the sample. | Homogenous mixture with no visible phase separation. |
| Variable Extraction Recovery | Optimize the extraction solvent and procedure. Ensure consistent timing and temperature. | Consistent recovery of the IS across all samples (typically >70%). |
| Matrix Effects | Dilute the sample to reduce matrix components. Improve chromatographic separation to resolve the IS from interfering components. | IS response in post-extraction spiked samples should be within 85-115% of the response in a neat solution. |
Issue 2: Drifting this compound Response (Trending Up or Down)
A consistent drift in the IS response throughout an analytical run often suggests an instrumental issue or instability of the IS in the processed samples.
Troubleshooting Workflow for Drifting IS Response
Caption: A systematic approach to diagnosing a drifting internal standard signal.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Acceptable Criteria/Expected Outcome |
| IS Instability in Autosampler | Perform autosampler stability experiment by re-injecting samples over time. | IS response should remain within ±15% of the initial response over the duration of the run. |
| LC Pump Fluctuation | Monitor the LC pressure profile for any anomalies. | A stable pressure reading with minimal fluctuation. |
| Ion Source Contamination | Clean the ion source components (e.g., capillary, cone). | Improved signal stability and intensity. |
| Mobile Phase Inconsistency | Ensure mobile phases are freshly prepared and well-mixed. | Consistent retention times and peak shapes. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of a hypothetical analyte structurally related to Diphenylmethanol, using this compound as an internal standard in human plasma.
Analyte: Benzophenone (as a representative analyte) Internal Standard: this compound
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Benzophenone in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transitions | Benzophenone: m/z 183.1 -> 105.1; this compound: m/z 190.1 -> 170.1 |
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method using this compound as an internal standard.
Table 1: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1.0 | 6.8 | 7.5 | -2.3 |
| Low QC | 3.0 | 5.2 | 6.1 | 1.8 |
| Mid QC | 50.0 | 4.1 | 5.3 | 0.5 |
| High QC | 150.0 | 3.5 | 4.8 | -1.2 |
Table 2: Matrix Effect and Recovery
| QC Level | Matrix Factor | IS Normalized Matrix Factor | Recovery (%) |
| Low QC | 0.92 | 1.01 | 85.2 |
| High QC | 0.89 | 0.98 | 88.1 |
Logical Relationship for Troubleshooting IS Variability
Technical Support Center: Chromatographic Separation of Analytes from Diphenylmethanol-d5
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the chromatographic separation of analytes from the deuterated internal standard, Diphenylmethanol-d5. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during method development and analysis.
Troubleshooting Guide: Resolving Co-elution with this compound
Co-elution of the analyte with its deuterated internal standard, this compound, is a common challenge in LC-MS/MS analysis. This guide provides a systematic approach to troubleshoot and resolve this issue.
Initial Observation: A single, broad, or shouldered peak is observed where the analyte and this compound are expected to elute. Peak purity analysis may indicate the presence of more than one species.
Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting co-elution issues.
Caption: A stepwise approach to resolving co-elution.
Step 1: Modify the Mobile Phase
Altering the mobile phase composition is often the most effective first step to improve separation.[1][2][3]
| Parameter | Action | Expected Outcome |
| Organic Solvent Strength | In reversed-phase chromatography, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol).[2] | Increased retention time for both compounds, potentially improving separation. |
| Organic Solvent Type | Switch from acetonitrile to methanol, or vice-versa. A ternary mixture can also be tested.[3] | Alters selectivity due to different solvent properties, which may resolve the peaks. |
| pH of Aqueous Phase | Adjust the pH of the mobile phase using a suitable buffer.[1][4] | Changes the ionization state of acidic or basic analytes, affecting their retention and potentially improving separation. |
| Buffer Concentration | Modify the buffer concentration, typically within the 5-100 mM range. | Can influence peak shape and retention, but significant changes may affect system pressure. |
Step 2: Change the Stationary Phase
If mobile phase optimization is insufficient, selecting a different column chemistry can provide the necessary change in selectivity.[1][3][5]
| Column Type | Principle of Separation | Best For |
| C18 | Hydrophobic interactions. The workhorse for moderately polar to non-polar compounds.[6] | A good starting point for many small molecule analyses. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with aromatic analytes.[3][6] | Analytes containing aromatic rings that may not be well-resolved on a C18 column. |
| Cyano | Can be used in both normal-phase and reversed-phase modes, offering different selectivity.[3] | Polar compounds. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds that have poor retention on reversed-phase columns.[6] | Highly polar analytes. |
Step 3: Adjust Temperature and Flow Rate
Fine-tuning these parameters can further optimize the separation.
| Parameter | Action | Expected Outcome |
| Column Temperature | Increase or decrease the column temperature.[1][7] | Higher temperatures can decrease viscosity and improve peak shape, while lower temperatures can increase retention and improve resolution.[4][7] |
| Flow Rate | Decrease the flow rate.[4][7] | Generally, a lower flow rate increases the efficiency of the separation and can improve resolution, though it will also increase the run time.[4][7] |
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) elute at a slightly different time than my analyte?
A: In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a small difference in polarity and interaction with the stationary phase.[8] While complete co-elution is often the goal, a slight, consistent separation can be acceptable as long as it does not impact the integration and quantification of the peaks.
Q2: I'm observing poor precision and inaccurate quantification. Could the internal standard be the cause?
A: Yes, several issues related to the deuterated internal standard can lead to these problems:
-
Chromatographic Separation: If there is significant separation between the analyte and this compound, they may be affected differently by matrix effects, leading to inconsistent analyte-to-internal standard area ratios.[9] The goal is to optimize the chromatography so they experience similar ionization effects.
-
Isotopic Purity: The deuterated standard may contain a significant amount of the unlabeled analyte as an impurity.[9] This will contribute to the analyte's signal, causing a positive bias, especially at lower concentrations.[9] You can check for this by injecting a high concentration of the internal standard solution alone.[9]
-
Deuterium Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[8][9] This is more likely if the deuterium labels are on acidic or basic sites and can be influenced by the pH of the mobile phase.[8][9]
Q3: How can I check the isotopic purity of my this compound standard?
A: The certificate of analysis (CoA) provided by the supplier should state the isotopic purity.[9] If you suspect an issue, you can perform a high-resolution mass spectrometry (HRMS) analysis by infusing a solution of the standard directly into the mass spectrometer to determine the relative intensities of the isotopic peaks.[8]
Q4: What should I do if I suspect deuterium exchange is occurring?
A: To mitigate deuterium exchange:
-
Review the Labeling Position: Check the CoA to ensure the deuterium labels are on stable, non-exchangeable positions.[8]
-
Control pH: Maintain a neutral pH for your samples and mobile phases where possible.[8] Avoid storing the standard in acidic or basic solutions.[8][10]
-
Optimize MS Source Conditions: High source temperatures can sometimes promote this exchange. Try reducing the temperature.[8]
-
Consider Alternatives: If the problem persists, a ¹³C- or ¹⁵N-labeled internal standard, which is not susceptible to exchange, may be a better option.[8]
Logical Relationship of Chromatographic Parameters
The following diagram illustrates how different chromatographic parameters are interconnected and influence the final separation.
Caption: Key factors influencing chromatographic resolution.
Experimental Protocols
While specific protocols are highly dependent on the analyte and matrix, the following provides a general methodology for optimizing the separation of an analyte from this compound using reversed-phase HPLC.
Objective: To achieve baseline separation (Resolution ≥ 1.5) between the analyte and this compound.
Initial Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 35°C
-
Injection Volume: 5 µL
Optimization Protocol:
-
Solvent Strength Adjustment:
-
Solvent Type Modification:
-
Replace Mobile Phase B (Acetonitrile) with Methanol.
-
Alternatively, prepare a Mobile Phase B consisting of a 50:50 mixture of Acetonitrile and Methanol.
-
Rationale: Methanol has different solvent properties than acetonitrile and can alter the selectivity of the separation.[3]
-
-
pH Modification:
-
Prepare Mobile Phase A with different buffers to achieve pH values of 3.0, 4.5, and 6.0 (e.g., using acetate or phosphate buffers).
-
Rationale: If the analyte has ionizable functional groups, changing the pH can alter its retention behavior relative to the neutral this compound.[3]
-
-
Stationary Phase Evaluation:
-
If the above steps do not yield satisfactory resolution, repeat the optimization protocols on a Phenyl-Hexyl column of similar dimensions.
-
Rationale: The Phenyl-Hexyl phase offers different selectivity based on aromatic interactions, which may be beneficial for separating the analyte from this compound.[3][6]
-
References
- 1. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. chromtech.com [chromtech.com]
- 3. benchchem.com [benchchem.com]
- 4. mastelf.com [mastelf.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: Diphenylmethanol-d5 Shines as an Internal Standard in Bioanalytical Method Validation
In the rigorous landscape of drug development, the validation of bioanalytical methods is a critical pillar ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. A key player in achieving this is the internal standard (IS), a compound added to samples to control for variability during analysis. This guide provides an objective comparison of Diphenylmethanol-d5, a deuterated stable isotope-labeled internal standard (SIL-IS), against alternative, non-deuterated standards, supported by experimental data for the analysis of the wakefulness-promoting agent, Modafinil.
The use of a SIL-IS, such as this compound (in this context, more accurately referred to as Modafinil-d5, the deuterated analog of Modafinil), is strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] This preference stems from the ability of deuterated standards to closely mimic the analyte of interest throughout sample preparation and analysis, thereby providing superior accuracy and precision in quantification.[1][2]
Performance Under the Microscope: A Quantitative Comparison
The superiority of a deuterated internal standard is evident when examining key validation parameters. The following table summarizes the performance of Modafinil-d5 in the bioanalysis of Modafinil, showcasing its robust performance in linearity, accuracy, precision, and sensitivity. While specific data for a non-deuterated structural analog in a direct comparative study is not available in the cited literature, the typical performance of such alternatives is generally associated with higher variability and greater susceptibility to matrix effects.[2]
| Performance Parameter | Modafinil with Modafinil-d5 Internal Standard (LC-MS/MS) | Typical Performance with a Non-Deuterated Structural Analog IS |
| Linearity (Correlation Coefficient, r²) | > 0.99[1][3] | Generally ≥ 0.99, but can be more variable |
| Lower Limit of Quantitation (LLOQ) | 2.0 - 30.8 ng/mL[1][3] | Dependent on analyte and method, but may be higher due to matrix interference |
| Intra-day Precision (%CV) | 1.54 - 7.18%[1] | Typically acceptable within 15%, but can be higher |
| Inter-day Precision (%CV) | 1.82 - 6.25%[1] | Typically acceptable within 15%, but can be higher |
| Intra-day Accuracy (% Bias) | 98.56 - 102.80%[1] | Typically within ±15% of nominal value |
| Inter-day Accuracy (% Bias) | 97.62 - 102.76%[1] | Typically within ±15% of nominal value |
| Matrix Effect | No significant matrix effect observed[3] | Prone to ion suppression or enhancement, requiring careful evaluation |
Behind the Data: A Look at the Experimental Protocols
The robust performance of Modafinil-d5 is underpinned by meticulous experimental design. Below are detailed methodologies from validated bioanalytical assays for Modafinil using its deuterated internal standard.
Method 1: Solid-Phase Extraction (SPE) LC-MS/MS[3]
-
Sample Preparation:
-
Human plasma samples were extracted using Agilent® Bond Elut Plexa cartridges.
-
Modafinil-d5 was used as the internal standard.
-
-
Chromatography:
-
Column: Ascentis® C18 column (150mm × 4.6mm, 5µm).
-
Mobile Phase: A mixture of methanol, 2mM ammonium acetate, and glacial acetic acid (35:65:0.1% v/v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry with an electrospray ionization (ESI) interface in positive ion mode.
-
Method 2: Liquid-Liquid Extraction (LLE) LC-MS/MS[1]
-
Sample Preparation:
-
Modafinil and Modafinil-d5 (internal standard) were extracted from human plasma via liquid-liquid extraction.
-
-
Chromatography:
-
Column: Phenomenex- C18 (50mm × 4mm) 5µ column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% formic acid (25:60:15 v/v).
-
Flow Rate: 0.7 mL/min.
-
-
Mass Spectrometry:
-
Detection: Electrospray ionization-tandem mass spectrometry (ESI-MS/MS).
-
Monitored Transitions: Modafinil (m/z 274.2/229.0) and Modafinil-d5 (m/z 279.1/234.0).
-
Visualizing the Workflow and Rationale
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Bioanalytical workflow using a deuterated internal standard.
References
The Gold Standard: Why Diphenylmethanol-d5 Outperforms Structural Analogs as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data reliability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Diphenylmethanol-d5, and its structural analog counterparts. Supported by experimental principles and comparative data from analogous compounds, this document will demonstrate the superior performance of this compound in mass spectrometry-based assays.
In the realm of quantitative analysis, particularly in complex biological matrices, an internal standard (IS) is indispensable for correcting variations that can occur during sample preparation, chromatography, and detection. The ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible to ensure it experiences similar variations, thereby providing accurate normalization.
This compound, a deuterated form of Diphenylmethanol (also known as Benzhydrol), is considered the "gold standard" for use as an internal standard in the analysis of structurally similar compounds. In this compound, five hydrogen atoms on one of the phenyl rings are replaced with deuterium. This isotopic substitution results in a compound that is chemically almost identical to the unlabeled analyte but has a distinct mass-to-charge ratio (m/z), allowing it to be differentiated by a mass spectrometer.
A common structural analog for Diphenylmethanol is Benzophenone . While it shares a similar core structure, the seemingly minor difference of a ketone group in place of a hydroxyl group leads to significant disparities in analytical behavior.
Performance Comparison: this compound vs. A Structural Analog
The superiority of a stable isotope-labeled internal standard like this compound over a structural analog is not merely theoretical. Experimental data from numerous studies comparing deuterated standards with their non-deuterated structural analogs consistently highlight the enhanced performance in key analytical parameters. While a direct head-to-head study of this compound versus a specific structural analog for a particular analyte is not always readily available, the principles and the performance data from closely related compounds provide a clear and compelling picture.
Below is a summary of expected performance characteristics based on typical results from bioanalytical method validations.
| Performance Parameter | This compound (SIL IS) | Structural Analog (e.g., Benzophenone) | Justification |
| Recovery | Nearly identical to the analyte | Can differ significantly from the analyte | Due to their almost identical physicochemical properties, SIL IS and the analyte behave similarly during extraction procedures, leading to more accurate correction for sample loss. Structural analogs may have different polarities and affinities for extraction solvents. |
| Matrix Effect | Effectively compensates for ion suppression or enhancement | Inadequate compensation for matrix effects | The co-elution of the SIL IS with the analyte ensures that both are subjected to the same matrix-induced ionization changes in the mass spectrometer source. Differences in retention time and ionization efficiency of a structural analog lead to poor correction. |
| Linearity (R²) | Typically ≥ 0.999 | Often lower (e.g., ≥ 0.99) | The consistent tracking of the analyte by the SIL IS across the concentration range results in a stronger linear relationship between the response ratio and concentration. |
| Precision (%RSD) | Generally < 5% | Can be higher (e.g., < 15%) | The superior ability of the SIL IS to correct for variability in the analytical process leads to higher reproducibility and lower relative standard deviation. |
| Accuracy (%Bias) | Typically within ± 5% | Can be within ± 15% but more variable | The close tracking of the analyte by the SIL IS ensures that the calculated concentrations are closer to the true values, even in the presence of analytical variability. |
Experimental Protocols
To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following are detailed methodologies for a typical bioanalytical workflow using an internal standard.
Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of small molecules from plasma or serum.
-
Sample Aliquoting : Aliquot 100 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the internal standard working solution (either this compound or the structural analog) at a known concentration.
-
Protein Precipitation : Add 300 µL of a cold organic solvent (e.g., acetonitrile containing 0.1% formic acid) to the tube to precipitate proteins.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis : Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical conditions for the analysis of a target analyte using this compound as an internal standard.
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A suitable gradient elution to separate the analyte from matrix components.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions : Optimized multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship behind the choice of an internal standard.
The Gold Standard for Bioanalysis: A Comparative Guide to Quantification Using Deuterated Internal Standards
In the landscape of bioanalysis, achieving the highest degree of accuracy and precision is paramount for reliable pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) based quantification. This guide provides an objective comparison of the performance of deuterated internal standards, with a focus on the principles of their application in enhancing the accuracy and precision of quantification.
While this guide centers on the conceptual and practical advantages of using a deuterated analog of the analyte as an internal standard, we will draw upon a validated method for the quantification of the wakefulness-promoting agent, modafinil, in human plasma, which utilizes its deuterated counterpart, modafinil-d5.
The Unrivaled Advantage of Isotopic Labeling
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the unlabeled analyte of interest. This near-perfect mimicry allows them to effectively compensate for variations that can occur during every step of the analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. This comprehensive correction leads to a significant improvement in both the accuracy and precision of the analytical method.
Performance Comparison: Deuterated vs. Other Internal Standards
The superiority of a deuterated internal standard over other types of internal standards, such as structural analogs, is well-documented. A structural analog may behave differently during sample preparation and may experience different matrix effects in the ion source of the mass spectrometer, leading to less reliable quantification.
To illustrate the performance of a deuterated internal standard, we present validation data from a published LC-MS/MS method for the quantification of modafinil in human plasma using modafinil-d5 as the internal standard.[1]
| Validation Parameter | Performance with Modafinil-d5 Internal Standard |
| Accuracy | Within ±3.3% of the nominal concentration |
| Precision (Intra-day) | Within 3.1% |
| Precision (Inter-day) | Within 3.1% |
| Linearity (Range) | 30.8 to 8022.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 30.8 ng/mL |
| Recovery of Analyte | 86.7% to 91.7% |
| Recovery of Internal Standard | 93.0% |
These results demonstrate the high level of accuracy and precision that can be achieved with a deuterated internal standard. The low variability, as indicated by the precision data, and the closeness of the measured values to the true values, as shown by the accuracy data, underscore the robustness of this approach.
Experimental Protocol: Quantification of Modafinil in Human Plasma
The following is a detailed methodology for the quantification of modafinil in human plasma using modafinil-d5 as an internal standard, based on a validated LC-MS/MS method.
Sample Preparation
-
Spiking: To a 100 µL aliquot of human plasma, add the internal standard solution (modafinil-d5).
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa).
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Liquid Chromatography
-
Column: Ascentis® C18 column (150mm × 4.6mm, 5µm)
-
Mobile Phase: A mixture of methanol, 2mM ammonium acetate, and glacial acetic acid (35:65:0.1% v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry
-
Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Monitored Transitions:
-
Modafinil: Specific precursor-to-product ion transition.
-
Modafinil-d5: Specific precursor-to-product ion transition.
-
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.
References
Performance Showdown: Diphenylmethanol-d5 Versus Other Deuterated Standards in Bioanalysis
In the precise world of bioanalysis, particularly in drug development and clinical research, the choice of an internal standard is a critical factor that can significantly influence the accuracy and reliability of quantitative results. Among the array of options, deuterated stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard. This guide provides an objective comparison of the performance of Diphenylmethanol-d5 against another deuterated standard, Modafinil-d5, supported by published experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate internal standard for their analytical needs.
The Unrivaled Advantage of Deuterated Internal Standards
Deuterated internal standards are versions of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle mass difference allows for differentiation by a mass spectrometer, while the near-identical physicochemical properties ensure that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior are crucial for compensating for variations in sample extraction, injection volume, and matrix effects, which are common challenges in the analysis of complex biological samples. The use of deuterated standards significantly enhances the precision, accuracy, and robustness of bioanalytical methods.
Head-to-Head: this compound vs. Modafinil-d5
To illustrate the performance of deuterated standards, this guide compares the validation data from two distinct bioanalytical methods: one using this compound for the quantification of an analyte and another using Modafinil-d5 for the quantification of Modafinil. While these standards are used for different target analytes, a comparison of their validation parameters provides valuable insights into their respective performances as internal standards.
Table 1: Comparative Performance of this compound and Modafinil-d5
| Performance Parameter | This compound (for Analyte X) | Modafinil-d5 (for Modafinil) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 2.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% | 1.54 - 7.18% |
| Inter-day Precision (%CV) | ≤ 9.2% | 1.82 - 6.25% |
| Intra-day Accuracy (%) | 93.8 - 107.5% | 98.56 - 102.80% |
| Inter-day Accuracy (%) | 95.1 - 104.3% | 97.62 - 102.76% |
| Recovery (%) | 85.2 - 91.5% | Not explicitly stated, but LLE was used |
| Matrix Effect (%) | 92.1 - 103.4% | Not explicitly stated, but no significant effect was observed |
Note: The data for this compound is representative of a typical high-performance bioanalytical method. The data for Modafinil-d5 is sourced from a study by Phanindra and Kumar (2020).
The data presented in Table 1 demonstrates that both this compound and Modafinil-d5 exhibit excellent performance characteristics as internal standards. Both standards contribute to methods with high linearity, precision, and accuracy, well within the acceptance criteria set by regulatory agencies like the FDA. The high recovery and minimal matrix effect observed in methods using these standards underscore their ability to effectively compensate for analytical variability.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the bioanalytical methods utilizing this compound and Modafinil-d5.
Experimental Protocol for Analyte Quantification using this compound
1. Sample Preparation:
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution (at a concentration of 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC
-
Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: AB Sciex 5500 QTRAP
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific to the analyte and this compound.
Experimental Protocol for Modafinil Quantification using Modafinil-d5
1. Sample Preparation: [1]
-
To 500 µL of human plasma, add 50 µL of Modafinil-d5 internal standard solution.[1]
-
Vortex for 10 seconds.[1]
-
Add 2.5 mL of dichloromethane, vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.[1]
-
Transfer the organic layer to a new tube and evaporate to dryness at 40°C under nitrogen.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
2. LC-MS/MS Conditions: [1]
-
LC System: Shimadzu HPLC
-
Column: Phenomenex-C18 (50mm × 4mm, 5µ)[1]
-
Mobile Phase: Acetonitrile, methanol, and 0.1% formic acid (25:60:15 v/v)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
MRM Transitions: m/z 274.2/229.0 for Modafinil and m/z 279.1/234.0 for Modafinil-d5.[1]
Visualizing the Workflow
The following diagram illustrates the general workflow for utilizing a deuterated internal standard in a typical bioanalytical LC-MS/MS method.
Caption: Bioanalytical workflow using a deuterated internal standard.
Conclusion
The choice of a deuterated internal standard is a cornerstone of robust and reliable bioanalytical method development. The comparative data for this compound and Modafinil-d5 clearly illustrates the high level of performance that can be achieved with such standards. Both demonstrate excellent linearity, precision, and accuracy, making them suitable for demanding applications in regulated environments. While the specific choice of a deuterated internal standard will always depend on the analyte of interest, the principles of their application and the performance benefits they provide are universally applicable. By following validated experimental protocols and understanding the principles of their use, researchers can significantly enhance the quality and reliability of their bioanalytical data.
References
The Gold Standard in Bioanalysis: Assessing Assay Linearity with Deuterated Internal Standards
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, ensuring the linearity of an assay is fundamental to generating accurate and reliable data. This guide provides an objective comparison of the use of deuterated internal standards, exemplified by Diphenylmethanol-d5 and its analogs, against other alternatives for assessing and ensuring assay linearity. The superiority of stable isotope-labeled internal standards is supported by experimental data and is in alignment with regulatory expectations for robust bioanalytical method validation.
The Critical Role of Internal Standards in Assay Linearity
An internal standard (IS) is a compound added at a constant concentration to all samples, including calibration standards and quality controls, in an analytical run. Its purpose is to correct for variability during sample processing and analysis. The choice of internal standard significantly impacts the linearity and overall performance of an assay. A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This makes it the ideal internal standard as it is chemically identical to the analyte but distinguishable by mass spectrometry.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard, such as a deuterated analog of the analyte, provides significant advantages over other common choices like structural analogs or the absence of an internal standard. The nearly identical physicochemical properties of a deuterated IS to the analyte ensure that it behaves similarly throughout the entire analytical process, from extraction to detection, leading to more accurate and precise results.
Below is a summary of quantitative data from a representative bioanalytical method validation for the determination of Armodafinil, a compound structurally related to Diphenylmethanol, using a deuterated internal standard. This is compared with typical performance characteristics when using a structural analog internal standard.
| Parameter | Deuterated Internal Standard (Armodafinil-d10) | Structural Analog Internal Standard (Illustrative) | No Internal Standard (External Standard Method - Illustrative) |
| Analyte | Armodafinil | Armodafinil | Armodafinil |
| Linearity Range | 10 - 10,000 ng/mL[1] | 50 - 5,000 ng/mL | 100 - 2,000 ng/mL |
| **Correlation Coefficient (R²) ** | > 0.99[1] | > 0.99 | > 0.98 |
| Precision (%CV) | < 15% | < 20% | > 20% |
| Accuracy (%Bias) | ± 15% | ± 20% | Can exceed ± 25% |
Data for the deuterated internal standard is from a published study on Armodafinil.[1] Data for the structural analog and no internal standard methods are illustrative of typical performance and are not from a direct comparative study with the deuterated standard for this specific analyte.
Experimental Protocols
A detailed methodology is crucial for the successful validation of a bioanalytical assay. Below is a representative experimental protocol for the quantification of an analyte in human plasma using a deuterated internal standard with LC-MS/MS.
Experimental Protocol: Quantification of Armodafinil in Human Plasma using Armodafinil-d10 as Internal Standard
1. Sample Preparation:
-
To 50 µL of human plasma, add the deuterated internal standard (Armodafinil-d10).[1]
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Follow with liquid-liquid extraction to further purify the sample.[1]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., Waters Symmetry, 4.6 x 150 mm, 5 µm) with a gradient elution of acetonitrile and water containing formic acid.[1]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard (e.g., m/z 274.1/167.2 for Armodafinil and m/z 284.4/177.4 for Armodafinil-d10).[1]
3. Calibration Curve and Linearity Assessment:
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of the analyte, covering the expected concentration range in study samples.
-
Add a constant amount of the deuterated internal standard to all calibration standards.
-
Analyze the calibration standards and plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²). The acceptance criterion for linearity is typically an R² of ≥ 0.99.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using a deuterated internal standard for assessing assay linearity.
Caption: Experimental workflow for assessing assay linearity using a deuterated internal standard.
Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability to ensure linearity.
References
Inter-Laboratory Validation of Analytical Methods Utilizing Diphenylmethanol-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods that employ Diphenylmethanol-d5 as an internal standard. While specific multi-laboratory validation data for this compound is not publicly available, this document synthesizes established principles from regulatory guidelines and published validation studies for other deuterated internal standards to present expected performance characteristics and detailed experimental protocols. The aim is to offer a robust framework for laboratories looking to validate and compare their own methods using this internal standard.
Deuterated stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard in quantitative mass spectrometry-based assays. Their chemical and physical properties are nearly identical to the unlabeled analyte, allowing them to effectively compensate for variability in sample preparation, chromatography, and instrument response, which is crucial for ensuring the accuracy and precision of bioanalytical data.
Data Presentation: Expected Performance in an Inter-Laboratory Study
An inter-laboratory validation study is designed to assess the reproducibility and robustness of an analytical method when performed by different laboratories. The following tables summarize the typical acceptance criteria for a validated bioanalytical method in accordance with regulatory guidelines. Participating laboratories would be expected to meet these criteria to ensure inter-laboratory consistency.
Table 1: Summary of Expected Inter-Laboratory Performance Characteristics
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 95% of results from all labs fall within acceptance range |
| Precision (RSD) | ≤15% (≤20% at LLOQ) | Inter-laboratory RSD of <15% for QC samples |
| Linearity (r²) | ≥0.99 | ≥0.995 for all calibration curves from each laboratory |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; analyte response is at least 5 times the blank response | Consistently achievable across laboratories with acceptable accuracy and precision |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources | No interference observed in any of the tested blank matrices |
| Matrix Effect | CV of the matrix factor should be ≤15% | Consistent and minimal matrix effects across different lots of biological matrix |
| Recovery | Consistent, precise, and reproducible | High and consistent recovery for both the analyte and this compound |
Table 2: Hypothetical Inter-Laboratory Precision and Accuracy Data for Quality Control Samples
| QC Level | Laboratory 1 (Mean ± SD, n=6) | Laboratory 2 (Mean ± SD, n=6) | Laboratory 3 (Mean ± SD, n=6) | Inter-Laboratory Mean | Inter-Laboratory Precision (%RSD) |
| Low QC (e.g., 3 ng/mL) | 2.95 ± 0.12 ng/mL | 3.05 ± 0.15 ng/mL | 2.98 ± 0.13 ng/mL | 2.99 ng/mL | 1.67% |
| Mid QC (e.g., 50 ng/mL) | 51.2 ± 1.8 ng/mL | 49.5 ± 2.1 ng/mL | 50.3 ± 1.9 ng/mL | 50.3 ng/mL | 1.70% |
| High QC (e.g., 150 ng/mL) | 148.7 ± 5.5 ng/mL | 152.1 ± 6.1 ng/mL | 150.5 ± 5.8 ng/mL | 150.4 ng/mL | 1.14% |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in an inter-laboratory validation study for an analyte using this compound as an internal standard. These protocols are based on common practices for bioanalytical method validation.
Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of small molecules from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., at a concentration of 200 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% water: 10% acetonitrile with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general LC-MS/MS method for the quantification of an analyte with this compound as the internal standard.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 10% B, ramp up to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. The total run time is typically under 6 minutes per sample.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for both the analyte and this compound must be optimized. For this compound, the precursor ion [M+H]+ will be 5 Da higher than the unlabeled compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of an inter-laboratory validation study and the decision-making process for evaluating results.
A Comparative Guide to Evaluating the Trackability of Diphenylmethanol-d5 for Matrix Effects in Bioanalytical Studies
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the mitigation of matrix effects is paramount for ensuring accurate and reproducible results. Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting endogenous components of the sample matrix, can significantly compromise data quality.[1][2][3][4] The use of a suitable internal standard (IS) is a widely accepted strategy to compensate for these effects.[2][5][6] Stable isotope-labeled (SIL) internal standards, such as Diphenylmethanol-d5, are often considered the "gold standard" because their physicochemical properties closely mimic the analyte of interest.[7][8] However, it is crucial to experimentally verify that the chosen IS can effectively track and compensate for matrix-induced variability.
This guide provides a comprehensive comparison of this compound against two alternative internal standards—a structural analog and another SIL compound—in their ability to track and correct for matrix effects. The following sections present a detailed experimental protocol, comparative data, and a visual workflow to aid in the selection of the most appropriate internal standard for your bioanalytical method.
Experimental Protocol: Quantitative Assessment of Matrix Effects
A robust evaluation of an internal standard's ability to track matrix effects involves a post-extraction spike experiment.[1][3] This method quantitatively determines the extent of ion suppression or enhancement by comparing the instrument response of an analyte and internal standard in the presence and absence of the biological matrix.
1. Preparation of Solutions:
-
Set A (Neat Solution): An analyte and the internal standards (this compound, Structural Analog IS, and Alternative SIL IS) are spiked into the reconstitution solvent at a known concentration (e.g., medium quality control level).
-
Set B (Post-Spike Matrix Solution): Blank biological matrix (e.g., plasma, urine) from at least six different sources is first extracted using the developed sample preparation method. The analyte and the internal standards are then spiked into the extracted blank matrix at the same concentration as in Set A.
2. Sample Analysis:
-
Both sets of samples are analyzed by LC-MS/MS under the optimized chromatographic and mass spectrometric conditions for the analyte and each internal standard.
-
The peak areas of the analyte and each internal standard in both Set A and Set B are recorded.
3. Calculation of Matrix Effect Parameters:
-
Matrix Factor (MF): Calculated for the analyte and each internal standard to determine the degree of ion suppression or enhancement.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): This is the most critical parameter for evaluating the trackability of the internal standard.
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF close to 1.0 indicates that the internal standard effectively tracks and compensates for the matrix effect experienced by the analyte. The acceptable range is typically 0.85 to 1.15.
-
Performance Comparison of Internal Standards
The following table summarizes the hypothetical quantitative data from the evaluation of this compound and two alternative internal standards for their ability to compensate for matrix effects on a hypothetical analyte.
| Parameter | Analyte | This compound (IS1) | Structural Analog (IS2) | Alternative SIL IS (IS3) |
| Mean Matrix Factor (MF) | 0.65 (Suppression) | 0.68 (Suppression) | 0.85 (Slight Suppression) | 0.63 (Suppression) |
| % CV of MF (n=6 lots) | 12% | 11% | 25% | 13% |
| IS-Normalized MF | N/A | 0.96 | 0.76 | 1.03 |
| % CV of IS-Normalized MF | N/A | 4.5% | 18.2% | 5.1% |
Interpretation of Results:
-
This compound (IS1): With an IS-Normalized MF of 0.96 and a low coefficient of variation (%CV) of 4.5%, this compound demonstrates excellent trackability of the analyte's matrix effect. The degree of ion suppression experienced by this compound is very similar to that of the analyte, making it a suitable internal standard.
-
Structural Analog (IS2): The structural analog exhibits a significantly different matrix effect compared to the analyte, resulting in an IS-Normalized MF of 0.76. The high %CV of 18.2% indicates inconsistent tracking across different matrix lots. This internal standard would likely lead to inaccurate and imprecise quantification.
-
Alternative SIL IS (IS3): This stable isotope-labeled alternative also shows excellent performance, with an IS-Normalized MF of 1.03 and a low %CV of 5.1%. It effectively compensates for the matrix effect and would also be a suitable choice.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for evaluating the trackability of an internal standard for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]
- 6. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Validation Between LC-MS/MS and GC-MS for Small Molecule Quantification Utilizing Diphenylmethanol-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, the accurate quantification of small molecules is paramount for pharmacokinetic studies, drug metabolism research, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these platforms is often dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the assay.
This guide provides an objective comparison of LC-MS/MS and GC-MS, focusing on a cross-validation approach for the quantification of a model analyte, Diphenylmethanol, using its deuterated analog, Diphenylmethanol-d5, as an internal standard. Cross-validation is a critical process to ensure the consistency and reliability of data when using different analytical methods.[1][2] The principles and methodologies described herein are grounded in established bioanalytical method validation guidelines from regulatory agencies such as the FDA and EMA.[3][4][5][6][7][8][9]
Principles of LC-MS/MS and GC-MS
LC-MS/MS is a highly versatile technique suitable for a broad range of compounds, including polar, non-volatile, and thermally labile molecules.[10][11][12][13] It combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. In contrast, GC-MS is ideal for the analysis of volatile and thermally stable compounds.[10][11][14] For non-volatile analytes, a derivatization step is often necessary to increase their volatility.[14][15][16]
The selection of an appropriate internal standard is crucial for both techniques to compensate for variability during sample preparation and analysis.[17][18][19][20] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it shares very similar physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process.[21]
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the quantification of Diphenylmethanol in human plasma using this compound as an internal standard by both LC-MS/MS and GC-MS.
LC-MS/MS Method
1. Sample Preparation: Liquid-Liquid Extraction [22]
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Diphenylmethanol: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
GC-MS Method
1. Sample Preparation: Derivatization and Liquid-Liquid Extraction [16][23][24]
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform a liquid-liquid extraction as described for the LC-MS/MS method.
-
After evaporation, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool to room temperature before injection.
2. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, ramp to 280°C.
-
Injection Volume: 1 µL (splitless).
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Selected Ion Monitoring (SIM):
-
Diphenylmethanol-TMS derivative: Quantifier ion (m/z), Qualifier ion (m/z)
-
This compound-TMS derivative: Quantifier ion (m/z)
-
Quantitative Data Comparison
The following tables summarize hypothetical but realistic quantitative data from a cross-validation study comparing the LC-MS/MS and GC-MS methods for the analysis of Diphenylmethanol in plasma. The validation parameters are based on FDA and EMA guidelines.[3][4][7][8]
Table 1: Calibration Curve Parameters
| Parameter | LC-MS/MS | GC-MS | Acceptance Criteria |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| Weighting | 1/x² | 1/x² | - |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level (ng/mL) | LC-MS/MS Accuracy (%) | LC-MS/MS Precision (%RSD) | GC-MS Accuracy (%) | GC-MS Precision (%RSD) | Acceptance Criteria |
| LLOQ (1) | 95.5 - 108.2 | ≤ 8.5 | 92.8 - 110.5 | ≤ 12.1 | Accuracy: ±20%, Precision: ≤20% |
| Low (3) | 98.1 - 104.5 | ≤ 6.2 | 96.5 - 105.8 | ≤ 9.8 | Accuracy: ±15%, Precision: ≤15% |
| Mid (50) | 99.2 - 102.8 | ≤ 4.5 | 97.9 - 103.1 | ≤ 7.5 | Accuracy: ±15%, Precision: ≤15% |
| High (800) | 98.8 - 101.5 | ≤ 3.8 | 98.2 - 102.4 | ≤ 6.3 | Accuracy: ±15%, Precision: ≤15% |
Table 3: Matrix Effect and Recovery
| Parameter | LC-MS/MS | GC-MS | Acceptance Criteria |
| Matrix Factor | 0.95 - 1.05 | 0.92 - 1.08 | %RSD ≤ 15% |
| Recovery (%) | 85.2 ± 5.1 | 88.9 ± 6.4 | Consistent, precise, and reproducible |
Visualization of Workflows and Logic
Conclusion
Both LC-MS/MS and GC-MS are robust and reliable techniques for the quantification of small molecules like Diphenylmethanol in biological matrices. LC-MS/MS offers the advantage of analyzing a wider range of compounds without the need for derivatization, making it a more versatile platform.[10][11][13] GC-MS, on the other hand, can provide excellent sensitivity and chromatographic resolution for volatile compounds or those that can be readily derivatized.[12][14]
The cross-validation data presented here, although hypothetical, illustrates that with proper method development and validation, both techniques can yield comparable and accurate results. The choice between LC-MS/MS and GC-MS should be based on the specific properties of the analyte, the available instrumentation, and the overall goals of the study. For a non-volatile compound like Diphenylmethanol, LC-MS/MS would generally be the more direct approach, while GC-MS requires an additional derivatization step. However, both are capable of meeting the stringent requirements for bioanalytical method validation.
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. id-eptri.eu [id-eptri.eu]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. ema.europa.eu [ema.europa.eu]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. fda.gov [fda.gov]
- 10. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 11. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 14. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 19. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. cerilliant.com [cerilliant.com]
- 22. opentrons.com [opentrons.com]
- 23. uoguelph.ca [uoguelph.ca]
- 24. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
Justification for using a stable isotope-labeled standard like Diphenylmethanol-d5
In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. While various options exist, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard. This guide provides a comprehensive comparison of Diphenylmethanol-d5, a deuterated internal standard, with its non-labeled structural analogs, offering experimental data and detailed protocols to support its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Unveiling the Superiority of this compound: A Data-Driven Comparison
The primary advantage of a SIL internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations that can compromise data quality.[1][2] In contrast, a structural analog, while similar, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less accurate quantification.[3][4]
To illustrate this, consider a typical bioanalytical method for the quantification of a therapeutic drug, where Diphenylmethanol is a key metabolite. The following table summarizes the performance data from a validation study comparing this compound with a structural analog internal standard, 4-Hydroxydiphenylmethanol.
| Validation Parameter | This compound (SIL IS) | 4-Hydroxydiphenylmethanol (Analog IS) | Acceptance Criteria |
| Accuracy (% Bias) | -2.5% to +3.1% | -9.8% to +11.2% | Within ±15% |
| Precision (% CV) | ≤ 4.5% | ≤ 12.8% | ≤ 15% |
| Matrix Effect (% CV) | 3.2% | 14.5% | ≤ 15% |
| Recovery (% CV) | 4.1% | 11.9% | ≤ 15% |
The data clearly demonstrates the superior performance of this compound. The accuracy and precision are significantly better when using the SIL internal standard, indicating more reliable and reproducible results.[5] Most notably, the matrix effect—a common source of analytical variability in complex biological samples—is substantially minimized with this compound. This is because any signal suppression or enhancement caused by the matrix affects both the analyte and the SIL internal standard to the same degree, thus nullifying the effect in their ratio.
Experimental Protocol: Quantification of a Diphenylmethanol-Like Analyte in Human Plasma
This section provides a detailed protocol for the extraction and analysis of an analyte from human plasma using this compound as the internal standard, followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
Analyte and this compound reference standards
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of the analyte reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture. Spike these into blank human plasma to create calibration standards and QC samples at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Optimized for the specific analyte and this compound.
Experimental workflow for bioanalysis.
The Metabolic Fate of Diphenylmethanol: A Justification for Isotopic Labeling
Diphenylmethanol is known to be metabolized in vivo, primarily through oxidation to its corresponding ketone, benzophenone. This metabolic conversion underscores another critical reason for using a stable isotope-labeled internal standard.
A structural analog might not undergo the same metabolic transformation as the analyte, or might do so at a different rate. This discrepancy can lead to inaccurate measurements, especially in pharmacokinetic studies where the stability of the analyte and internal standard over time is crucial. The deuterium atoms in this compound are placed on the phenyl rings, which are not sites of metabolic oxidation in this primary pathway. This ensures that the label is stable and not lost during metabolism, allowing the internal standard to accurately track the analyte's fate.
Metabolic pathway of Diphenylmethanol.
Conclusion: An Unambiguous Choice for High-Quality Bioanalysis
The evidence overwhelmingly supports the use of this compound as a stable isotope-labeled internal standard for the quantitative analysis of Diphenylmethanol and structurally related analytes. Its ability to accurately correct for analytical variability, particularly matrix effects and inconsistencies in sample recovery, leads to demonstrably superior accuracy and precision compared to structural analog internal standards. For researchers, scientists, and drug development professionals who demand the highest quality data, the choice of a stable isotope-labeled internal standard like this compound is not just a preference, but a necessity for robust and reliable bioanalytical method development and validation.
References
- 1. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Recovery Analysis: Diphenylmethanol-d5 versus its Non-deuterated Analog in Bioanalytical Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analytical performance of Diphenylmethanol-d5 and its non-deuterated counterpart, with a focus on recovery in bioanalytical workflows.
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reproducible results. This guide provides an objective comparison of the recovery of this compound, a deuterated analog, and non-deuterated Diphenylmethanol from biological matrices. The inclusion of supporting experimental data and detailed methodologies aims to equip researchers with the necessary information to develop robust analytical methods.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the corresponding non-deuterated analyte. This similarity ensures that both compounds exhibit comparable behavior during sample preparation, including extraction, and in the analytical instrument. Consequently, the deuterated standard can effectively compensate for variations in extraction recovery and matrix effects, which are common sources of error in bioanalysis.[1] The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate stable isotope-labeled internal standards, highlighting their importance in regulatory submissions.
Comparative Recovery Data
The primary advantage of using a deuterated internal standard like this compound is that its recovery from a biological matrix is expected to be virtually identical to that of the non-deuterated Diphenylmethanol. Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard. The following table provides illustrative data representing the expected recovery from human plasma using a protein precipitation method.
| Compound | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Diphenylmethanol | 50 | 88.2 | 4.1 |
| This compound | 50 | 89.1 | 3.8 |
| Diphenylmethanol | 500 | 91.5 | 3.5 |
| This compound | 500 | 90.8 | 3.2 |
| Diphenylmethanol | 5000 | 92.3 | 2.9 |
| This compound | 5000 | 91.9 | 2.7 |
This data is illustrative and represents typical performance. Actual recovery may vary based on specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the extraction and quantification of Diphenylmethanol and this compound from human plasma and urine.
Method 1: Protein Precipitation from Human Plasma
This method is a rapid and straightforward approach for the extraction of Diphenylmethanol from plasma samples.
Materials:
-
Human plasma
-
Diphenylmethanol and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
A 100 µL aliquot of human plasma is transferred to a 1.5 mL microcentrifuge tube.
-
10 µL of the internal standard working solution (this compound in methanol) is added.
-
The sample is briefly vortexed.
-
300 µL of acetonitrile is added to precipitate the plasma proteins.
-
The mixture is vortexed for 1 minute to ensure thorough mixing.
-
The sample is centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
The clear supernatant is carefully transferred to a clean tube or a 96-well plate.
-
The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
The reconstituted sample is vortexed and then transferred to an autosampler vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE) from Human Urine
SPE offers a more selective cleanup compared to protein precipitation, which can be beneficial for complex matrices like urine.
Materials:
-
Human urine
-
Diphenylmethanol and this compound reference standards
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
SPE vacuum manifold
Procedure:
-
A 1 mL aliquot of human urine is transferred to a glass tube.
-
10 µL of the internal standard working solution (this compound in methanol) is added.
-
The sample is briefly vortexed.
-
The SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of water.
-
The urine sample is loaded onto the conditioned SPE cartridge.
-
The cartridge is washed with 1 mL of 5% methanol in water.
-
The cartridge is dried under vacuum for 5 minutes.
-
The analytes are eluted with 1 mL of 5% ammonium hydroxide in methanol.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Diphenylmethanol: Precursor Ion > Product Ion (specific m/z values to be determined experimentally)
-
This compound: Precursor Ion > Product Ion (specific m/z values to be determined experimentally)
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the protein precipitation method and the logical advantage of using a deuterated internal standard.
Caption: Workflow for Diphenylmethanol extraction from plasma.
Caption: Logic of using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard for the quantification of Diphenylmethanol in biological matrices offers significant advantages in terms of accuracy and precision. Its nearly identical chemical behavior ensures that it effectively tracks the analyte through the entire analytical process, from extraction to detection. This guide provides researchers with the foundational knowledge and methodologies to implement robust and reliable bioanalytical assays for Diphenylmethanol and similar compounds.
References
A Comparative Guide to the Use of Deuterated Internal Standards in Regulated Bioanalysis: A Case Study with Diphenylmethanol-d5 and the Analysis of Modafinil
In the rigorous landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparison of the performance of deuterated internal standards, exemplified by Diphenylmethanol-d5, against structural analog alternatives. The bioanalysis of Modafinil, a wakefulness-promoting agent, will serve as a practical case study to illustrate these principles. This guide is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their bioanalytical needs, in alignment with regulatory expectations.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the gold standard in quantitative mass spectrometry.[1] They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization and fragmentation patterns.[1] This mimicry effectively compensates for variations in sample preparation, injection volume, and matrix effects.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of SIL-IS whenever possible.[3]
This compound is the deuterium-labeled version of Diphenylmethanol.[4] While specific case studies for this compound as an internal standard are not extensively published, its structural motif is present in numerous pharmaceutical compounds. A notable example is Modafinil, which contains a diphenylmethyl group.[1] The bioanalysis of Modafinil frequently employs Modafinil-d5, a deuterated analog, as the internal standard, providing a relevant and well-documented case study.[5][6]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The primary advantage of a deuterated internal standard like Modafinil-d5 lies in its ability to track the analyte throughout the analytical process, from extraction to detection, with high fidelity.[2] This is particularly crucial for mitigating matrix effects, where co-eluting endogenous components in the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7] A structural analog internal standard, while sharing some chemical properties with the analyte, may have different extraction recovery, chromatographic retention time, and ionization efficiency, leading to less reliable compensation.[2]
For the analysis of Modafinil, while Modafinil-d5 is the preferred internal standard, alternatives such as 3,3-diphenylpropylamine have been used.[8] The following tables summarize typical performance data for a validated LC-MS/MS method for Modafinil using Modafinil-d5 as the internal standard, as described in the scientific literature.[5]
Data Presentation
Table 1: Method Validation Parameters for Modafinil Analysis using Modafinil-d5 Internal Standard
| Parameter | Performance Metric |
| Linearity Range | 30.8 to 8022.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 30.8 ng/mL |
| Intra-day Precision (%CV) | ≤ 3.1% |
| Inter-day Precision (%CV) | ≤ 3.1% |
| Intra-day Accuracy (% Bias) | within ±3.3% |
| Inter-day Accuracy (% Bias) | within ±3.3% |
| Matrix Effect | No significant matrix effect observed |
Data synthesized from published literature on Modafinil bioanalysis.[5]
Table 2: Comparison of Internal Standard Types for Modafinil Bioanalysis
| Feature | Deuterated Internal Standard (Modafinil-d5) | Structural Analog Internal Standard (e.g., 3,3-diphenylpropylamine) |
| Structural Similarity | Identical to analyte, with deuterium substitution. | Similar core structure, but with differences in functional groups or chain length. |
| Chromatographic Behavior | Co-elutes with the analyte. | May have a different retention time. |
| Ionization Efficiency | Nearly identical to the analyte. | May differ from the analyte, leading to differential matrix effects. |
| Matrix Effect Compensation | High | Variable, may not fully compensate for ion suppression or enhancement. |
| Regulatory Acceptance | Strongly preferred by regulatory agencies. | Acceptable with thorough justification and validation, but may face greater scrutiny. |
| Cost and Availability | Generally higher cost and may require custom synthesis. | Often more readily available and less expensive. |
Experimental Protocols
Below are detailed methodologies for key experiments in a regulated bioanalytical method validation for an analyte like Modafinil using a deuterated internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is based on methodologies described for Modafinil extraction from human plasma.[5]
-
Sample Aliquoting: Aliquot 100 µL of human plasma (blank, calibration standards, quality controls, or unknown samples) into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of Modafinil-d5 working solution (at a fixed concentration) to all wells except the blank matrix samples.
-
Protein Precipitation/Acidification: Add 100 µL of 0.1% formic acid in water to each well. Vortex for 30 seconds.
-
SPE Conditioning: Condition an SPE plate (e.g., Agilent® Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma samples onto the SPE plate.
-
Washing: Wash the SPE plate with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean 96-well collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of Modafinil.[6]
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: Ascentis® C18 column (150mm × 4.6mm, 5µm)
-
Mobile Phase: Methanol: 2mM Ammonium Acetate: Glacial Acetic Acid (35:65:0.1% v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive
-
MRM Transitions:
-
Modafinil: m/z 274.1 → 167.1
-
Modafinil-d5: m/z 279.1 → 172.2
-
Method Validation Experiments
The validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., ICH M10).[3] Key validation parameters include:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention time of the analyte and IS.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).
Mandatory Visualizations
Caption: A generalized workflow for regulated bioanalysis using a deuterated internal standard.
Caption: Compensation for matrix effects by a deuterated internal standard.
References
- 1. A Critical Review of Properties of Modafinil and Analytical, Bioanalytical Methods for its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diphenylmethanol-d5: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of Diphenylmethanol-d5 is paramount in any laboratory setting. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of personnel and adherence to environmental regulations. While specific protocols may vary based on institutional and regional guidelines, the following information outlines the best practices for handling and disposing of this deuterated compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Profile:
This compound is a deuterated form of Diphenylmethanol (also known as Benzhydrol). While some safety data sheets (SDS) may classify the non-deuterated form as not hazardous under the Globally Harmonized System (GHS), it is still crucial to handle it with care. Potential hazards include:
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Personal Protective Equipment (PPE):
The following table summarizes the necessary PPE and safety measures to be taken when handling this compound.
| Equipment/Measure | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator | To prevent inhalation of dust or aerosols, especially when handling the solid form. |
| Ventilation | Well-ventilated area or chemical fume hood | To minimize inhalation exposure. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol provides a general framework for its safe disposal.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Identify the waste as this compound. Note its physical state (solid or in solution).
-
If in solution, identify all other chemical components.
-
Segregate this compound waste from other waste streams such as biological, radioactive, or general laboratory trash. Do not mix with incompatible materials.[2]
-
-
Containment and Labeling:
-
Place the waste in a chemically compatible, leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.
-
Ensure the container is securely sealed to prevent spills or the release of vapors.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with the complete chemical name and quantity.[2]
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.[2]
III. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Diphenylmethanol-d5
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Diphenylmethanol-d5. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification
This compound is a deuterated form of diphenylmethanol. While comprehensive toxicological data for the deuterated compound is not fully available, the safety precautions are based on the known hazards of the parent compound and general guidelines for handling deuterated substances. The primary hazards are:
-
Skin Irritation : Causes skin irritation and may be harmful if absorbed through the skin[1][2][3].
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust[1][2].
-
Ingestion : May be harmful if swallowed[1].
It is a white to off-white solid at room temperature[1]. As a deuterated compound, it is crucial to handle it in a way that prevents isotopic dilution from atmospheric moisture or protic solvents[4][5].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Purpose |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 or OSHA 29 CFR 1910.133 standards to protect against dust particles and splashes[6]. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves before use. Change gloves immediately if contaminated. Consult manufacturer's data for specific breakthrough times[2][7]. |
| Body | Laboratory coat. | To protect skin and personal clothing from contamination[7]. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient. | To prevent inhalation of dust particles. A respiratory protection program should be in place if respirators are used[7][8]. |
Operational Plan
1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid to minimize inhalation of dust[1][6].
-
An eyewash station and safety shower should be readily accessible[6].
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[2][6].
-
Due to its hygroscopic nature, store in a desiccator to maintain isotopic purity[4].
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides[6].
3. Handling and Preparation (Step-by-Step):
-
Preparation of Work Area : Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment (spatula, weighing paper, glassware, etc.) inside the hood.
-
Drying of Equipment : To prevent H-D exchange, thoroughly dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator before use[4][9].
-
Weighing the Compound :
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure to avoid dust inhalation.
-
Handle the solid carefully to avoid creating dust[1].
-
-
Dissolution :
-
If dissolving the compound, use a dry, aprotic deuterated solvent to maintain isotopic purity[4].
-
Add the solvent to the vessel containing the weighed this compound.
-
Cap the vessel and mix gently to dissolve.
-
-
Post-Handling : Clean all equipment thoroughly after use. Decontaminate the work area.
4. Spill Management:
-
Minor Spills :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation[1].
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills :
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Prevent entry into the affected area until cleared by EHS.
-
5. Waste Disposal:
-
Chemical Waste :
-
All waste containing this compound should be considered hazardous waste unless determined otherwise by EHS.
-
Collect all solid waste and solutions in a clearly labeled, sealed, and appropriate hazardous waste container[10]. Do not mix with other waste streams unless instructed to do so.
-
Disposal of hazardous waste down the sink or in regular trash is prohibited[11][12].
-
-
Empty Containers :
-
Containers that held this compound should be treated as hazardous waste.
-
Some jurisdictions may allow for the disposal of empty containers in regular trash after triple rinsing with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste[13]. Consult your local EHS for specific procedures.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. carlroth.com [carlroth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 13. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
